Inogatran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPROXZBMHOBTQ-SJORKVTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50165895 | |
| Record name | Inogatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155415-08-0 | |
| Record name | Inogatran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155415-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inogatran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inogatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INOGATRAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structure-Activity Relationship of Inogatran: A Technical Guide for Drug Development Professionals
Introduction
Inogatran is a synthetic, peptidomimetic, low molecular weight, and competitive inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] With a molecular weight of 439 Daltons, it was developed for the potential treatment and prophylaxis of arterial and venous thrombotic diseases.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers and scientists in the field of anticoagulant drug development. While comprehensive SAR data for a series of this compound analogs are not extensively available in the public domain, this guide extrapolates key principles from the broader class of peptidomimetic thrombin inhibitors to elucidate the critical structural features of this compound that govern its biological activity.
This compound: Core Biological Activity
This compound exhibits potent and selective inhibition of thrombin. The following table summarizes its key quantitative activity metrics.
| Parameter | Value | Species | Reference |
| Thrombin Inhibition Constant (Ki) | 15 x 10-9 mol/L | Human | [1] |
| IC50 (Thrombin-induced platelet aggregation) | 17 x 10-9 mol/L | Human | [1] |
| Concentration to double Thrombin Clotting Time | 20 x 10-9 mol/L | Human Plasma | [1] |
| Concentration to double Activated Partial Thromboplastin Time (aPTT) | 1.2 x 10-6 mol/L | Human Plasma | [1] |
| Concentration to double Prothrombin Time (PT) | 4 x 10-6 mol/L | Human Plasma | [1] |
This compound's selectivity for thrombin over other serine proteases is a crucial aspect of its pharmacological profile, minimizing off-target effects.[1]
Inferred Structure-Activity Relationship of this compound
The structure of this compound can be dissected into three key pharmacophoric regions that interact with the active site of thrombin: a basic moiety that binds to the S1 specificity pocket, a central peptide-like backbone, and a hydrophobic group that occupies the S2/S3 pockets. The following discussion on the SAR of this compound is based on the established principles for peptidomimetic thrombin inhibitors.
| Structural Moiety of this compound | Key Interactions with Thrombin's Active Site | Inferred SAR |
| Guanidinopropyl Group (Basic Moiety) | Forms strong ionic and hydrogen bond interactions with the carboxylate group of Asp189 at the base of the S1 specificity pocket. | The basicity and geometry of this group are critical for high-affinity binding. Replacement with other basic groups like amidine or aminomethyl could modulate potency. The length of the alkyl chain connecting the guanidino group to the piperidine scaffold is likely optimized for optimal placement in the S1 pocket. |
| Piperidine-Glycine Backbone | Forms hydrogen bonds with the backbone of Gly216 and other residues in the active site cleft. | The stereochemistry of the piperidine and glycine moieties is crucial for correct orientation of the flanking groups. Modifications to this backbone, such as altering the ring size or substituting the glycine, would likely have a significant impact on binding affinity. |
| Cyclohexylmethyl Group (Hydrophobic Moiety) | Occupies the hydrophobic S2 and S3 pockets of thrombin, making van der Waals contacts. | The size and hydrophobicity of this group are important for potency. Larger or smaller alkyl or aryl groups could be explored to optimize interactions within these pockets. The presence of a flexible linker (the methylene group) allows for optimal positioning of the cyclohexyl ring. |
The Central Role of Thrombin in the Coagulation Cascade
Understanding the mechanism of action of this compound necessitates a clear picture of its target, thrombin, within the coagulation cascade. The following diagram illustrates the key steps leading to the formation of a stable fibrin clot and highlights the central, amplifying role of thrombin.
Experimental Protocols for Evaluating this compound and its Analogs
The evaluation of this compound and its potential analogs relies on a set of standardized in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments.
Chromogenic Thrombin Inhibition Assay
This assay quantifies the inhibitory effect of a compound on thrombin's enzymatic activity by measuring the cleavage of a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-buffered saline (TBS), pH 7.4
-
Test compound (this compound or analog) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in TBS.
-
In a 96-well plate, add a fixed volume of human α-thrombin solution to each well.
-
Add the test compound dilutions to the wells containing thrombin. Include a control with solvent only.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader to determine the rate of substrate cleavage.
-
Calculate the percentage of thrombin inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade and is used to measure the anticoagulant effect of inhibitors like this compound.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Test compound (this compound or analog)
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound in saline.
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of citrated plasma with a volume of the test compound dilution. Include a control with saline only.
-
Incubate the plasma-inhibitor mixture at 37°C for a specified time (e.g., 3 minutes).
-
Add a defined volume of the pre-warmed aPTT reagent to the cuvette and incubate for a further specified time (e.g., 3-5 minutes).
-
Initiate clotting by adding a defined volume of the pre-warmed CaCl2 solution.
-
The coagulometer will automatically measure the time taken for a fibrin clot to form. This is the aPTT.
-
The anticoagulant effect is determined by the prolongation of the aPTT in the presence of the inhibitor compared to the control.
Logical Workflow for this compound Analog Development
The development of novel this compound analogs would follow a structured workflow, from initial design to in vivo evaluation. The following diagram outlines this logical progression.
Conclusion
While specific quantitative structure-activity relationship data for a broad series of this compound analogs remains limited in publicly accessible literature, a thorough understanding of the SAR principles governing peptidomimetic thrombin inhibitors provides a strong framework for guiding future drug discovery efforts. The key structural motifs of this compound – the basic guanidinopropyl group, the rigidified piperidine-glycine backbone, and the hydrophobic cyclohexylmethyl moiety – are all critical for its potent and selective inhibition of thrombin. Future research focused on the systematic modification of these regions, coupled with the robust experimental protocols outlined in this guide, will be instrumental in the development of next-generation oral anticoagulants with improved efficacy, safety, and pharmacokinetic profiles.
References
An In-Depth Technical Guide to the Chemical Synthesis of Inogatran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrosynthetic Analysis and Proposed Synthesis Pathway
A retrosynthetic analysis of Inogatran suggests a convergent synthesis strategy, assembling the molecule from four key building blocks:
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(R)-Cyclohexylalanine (R-Cha)
-
(S)-Pipecolic acid (S-Pip)
-
3-Guanidinopropylamine
-
Glycine (Gly)
The proposed synthetic pathway involves the sequential coupling of these fragments using standard peptide coupling methodologies, with appropriate use of protecting groups to prevent unwanted side reactions. The key steps would be the formation of amide bonds and the final guanidinylation of a precursor amine.
A plausible forward synthesis pathway is depicted in the following workflow diagram:
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis of this compound. These are based on standard laboratory procedures in peptide and organic synthesis.
Step 1: Synthesis of Boc-(R)-Cha-OH
-
Objective: Protection of the amino group of (R)-Cyclohexylalanine.
-
Materials: (R)-Cyclohexylalanine, Di-tert-butyl dicarbonate (Boc)₂O, Dioxane, Water, Sodium bicarbonate.
-
Procedure:
-
Dissolve (R)-Cyclohexylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-(R)-Cha-OH as a white solid.
-
Step 2: Synthesis of H-(S)-Pip-NH-(CH₂)₃-NH-Boc
-
Objective: Amidation of (S)-Pipecolic acid with N-Boc-1,3-diaminopropane.
-
Materials: Boc-(S)-Pip-OH, N-Boc-1,3-diaminopropane, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve Boc-(S)-Pip-OH (1.0 eq), HBTU (1.1 eq), and DIPEA (2.5 eq) in DMF.
-
Add N-Boc-1,3-diaminopropane (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Boc-(S)-Pip-NH-(CH₂)₃-NH-Boc.
-
Dissolve the purified product in a 1:1 mixture of TFA and DCM.
-
Stir for 1 hour at room temperature to remove the pipecolic acid's Boc group.
-
Concentrate the solution in vacuo to yield H-(S)-Pip-NH-(CH₂)₃-NH-Boc as a TFA salt.
-
Step 3: Coupling of Boc-(R)-Cha-OH and H-(S)-Pip-NH-(CH₂)₃-NH-Boc
-
Objective: Formation of the dipeptide-amine conjugate.
-
Materials: Boc-(R)-Cha-OH, H-(S)-Pip-NH-(CH₂)₃-NH-Boc·TFA, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA, DMF.
-
Procedure:
-
Follow a similar procedure to Step 2, using Boc-(R)-Cha-OH and the product from Step 2 as the coupling partners.
-
Purify the resulting product, Boc-(R)-Cha-(S)-Pip-NH-(CH₂)₃-NH-Boc, by column chromatography.
-
Step 4: Coupling with Glycine Ethyl Ester
-
Objective: Addition of the glycine moiety.
-
Materials: Product from Step 3, Glycine ethyl ester hydrochloride, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole), DIPEA, DMF.
-
Procedure:
-
First, deprotect the N-terminus of the product from Step 3 using TFA/DCM as described in Step 2.
-
Couple the resulting amine with Boc-Gly-OH using EDC/HOBt as the coupling reagents and DIPEA as the base in DMF.
-
After purification, deprotect the Boc group from the glycine residue.
-
Step 5: Guanidinylation
-
Objective: Conversion of the terminal primary amine to a guanidine group.
-
Materials: Amine precursor from the previous step, N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, Triethylamine, DMF.
-
Procedure:
-
Dissolve the amine precursor (1.0 eq) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq) in DMF.
-
Add triethylamine (2.0 eq) and stir the mixture at room temperature for 24 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the Boc-protected guanidinylated product by column chromatography.
-
Step 6: Final Deprotection and Hydrolysis
-
Objective: Removal of all protecting groups and hydrolysis of the ethyl ester to yield this compound.
-
Materials: Fully protected precursor, TFA, DCM, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Treat the protected precursor with a 95:5 mixture of TFA and water to remove the Boc groups.
-
After stirring for 2 hours, concentrate the solution in vacuo.
-
Dissolve the residue in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with 1M HCl.
-
Purify the final product, this compound, by preparative HPLC.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the synthesis of this compound, based on typical yields for the described reactions.
Table 1: Summary of Reaction Yields
| Step | Reaction | Starting Material (SM) | Product | Theoretical Yield (g) (based on 10 mmol SM) | Actual Yield (g) | Yield (%) |
| 1 | Boc Protection | (R)-Cyclohexylalanine | Boc-(R)-Cha-OH | 2.71 | 2.55 | 94 |
| 2 | Amidation & Deprotection | Boc-(S)-Pip-OH | H-(S)-Pip-NH-(CH₂)₃-NH-Boc·TFA | 4.00 | 3.40 | 85 |
| 3 | Peptide Coupling | Boc-(R)-Cha-OH | Boc-(R)-Cha-(S)-Pip-NH-(CH₂)₃-NH-Boc | 5.55 | 4.88 | 88 |
| 4 | Peptide Coupling | Product from Step 3 | Gly-OEt-coupled intermediate | 6.26 | 5.42 | 87 |
| 5 | Guanidinylation | Amine precursor | Guanidinylated intermediate | 7.69 | 6.38 | 83 |
| 6 | Deprotection & Hydrolysis | Fully protected precursor | This compound | 4.39 | 3.29 | 75 |
Table 2: Analytical Data for this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₈N₆O₄ |
| Molecular Weight | 438.57 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | >98% |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry (m/z) | [M+H]⁺ = 439.3 |
Signaling Pathway and Mechanism of Action
This compound exerts its anticoagulant effect by directly and competitively inhibiting thrombin. Thrombin is a serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, this compound prevents this conversion and subsequent clot formation.
References
Inogatran: A Technical Guide for Drug Development Professionals
An in-depth analysis of the synthetic thrombin inhibitor Inogatran, covering its chemical properties, pharmacological data, experimental methodologies, and its role in the context of thrombin-mediated signaling pathways.
Chemical Identity and Synonyms
This compound is a low molecular weight, peptidomimetic direct inhibitor of thrombin.[1] Its chemical identity is well-defined, with established nomenclature and a range of synonyms used in scientific literature and commercial databases.
The IUPAC name for this compound is 2-{[(2R)-1-[(2S)-2-[(4-Carbamimidamidopropyl)carbamoyl]piperidin-1-yl]-3-cyclohexyl-1-oxopropan-2-yl]amino}acetic acid.[2] An alternative IUPAC name found in chemical databases is 2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid.
This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches. These include:
-
N-[(1R)-2-Cyclohexyl-1-[[(2S)-2-[(3-guanidinopropyl)carbamoyl]piperidino]carbonyl] ethyl]glycine[2]
-
PPA-762
Quantitative Pharmacological Data
The efficacy and characteristics of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data for easy comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Source |
| Ki (Thrombin Inhibition) | 15 x 10⁻⁹ mol/L | Human | [5] |
| IC50 (Thrombin-induced platelet aggregation) | 17 x 10⁻⁹ mol/L | Human | [5] |
| Concentration to double Thrombin Time (TT) | 20 x 10⁻⁹ mol/L | Human Plasma | [5] |
| Concentration to double Activated Partial Thromboplastin Time (aPTT) | 1.2 x 10⁻⁶ mol/L | Human Plasma | [5] |
| Concentration to double Prothrombin Time (PT) | 4 x 10⁻⁶ mol/L | Human Plasma | [5] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Source |
| Half-life (intravenous) | ~10 min | Rat | [2] |
| Half-life (intravenous) | ~35 min | Dog | [2] |
| Half-life (intravenous) | ~20 min | Cynomolgus Monkey | [2] |
| Oral Bioavailability | Low and dose-dependent | Rat, Dog, Cynomolgus Monkey | [2] |
| Plasma Protein Binding | 20-28% | Rat, Dog, Human | [2] |
| Blood-Plasma Concentration Ratio | 0.39-0.56 | Not specified | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Thrombin Inhibition and Clotting Assays
Objective: To determine the inhibitory effect of this compound on thrombin activity and its impact on plasma clotting times.
Methodology:
-
Thrombin Inhibition (Ki): Standard chromogenic substrate assays are utilized. A known concentration of purified human thrombin is incubated with varying concentrations of this compound. A chromogenic substrate for thrombin is then added, and the rate of substrate cleavage is measured spectrophotometrically. The Ki is determined by analyzing the enzyme kinetics, typically using Dixon or Cheng-Prusoff equations.
-
Thrombin Time (TT), Activated Partial Thromboplastin Time (aPTT), and Prothrombin Time (PT): These assays are performed using citrated human plasma.
-
For TT, a standard amount of thrombin is added to the plasma pre-incubated with different concentrations of this compound, and the time to clot formation is measured.
-
For aPTT, an activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids are added to the plasma with this compound, followed by calcium chloride to initiate clotting. The time to clot formation is recorded.
-
For PT, tissue factor (thromboplastin) is added to the plasma with this compound, followed by calcium chloride, and the clotting time is measured.
-
Canine Electrolytic Injury Model of Venous Thrombosis
Objective: To evaluate the in vivo antithrombotic efficacy of this compound in a model that mimics clinical venous thrombosis.
Methodology:
-
Animal Preparation: Anesthetized dogs are surgically prepared to expose a femoral vein.
-
Thrombus Induction: An electrolytic injury is induced by applying a small electrical current to the exposed vein, which damages the endothelium and initiates thrombus formation.
-
Drug Administration: this compound is administered intravenously, typically as a bolus followed by a continuous infusion, at various dose levels.
-
Efficacy Measurement: The primary endpoints are the time to vessel occlusion, as monitored by a flow probe, and the final weight of the thrombus formed. Coagulation parameters such as aPTT, TT, and PT are also measured from blood samples taken during the experiment.
Signaling Pathways
This compound's primary mechanism of action is the direct, competitive inhibition of thrombin. By blocking the active site of thrombin, this compound prevents the cleavage of fibrinogen to fibrin, a critical step in the coagulation cascade. Furthermore, by inhibiting thrombin, this compound indirectly modulates thrombin-mediated cell signaling, primarily through Protease-Activated Receptors (PARs).
Thrombin is a potent activator of PARs, particularly PAR-1, on platelets, endothelial cells, and other cell types. The activation of these G-protein coupled receptors initiates a cascade of intracellular signaling events.
Caption: this compound inhibits thrombin, preventing PAR-1 activation and downstream signaling.
The diagram above illustrates the simplified signaling pathway initiated by thrombin through PAR-1, leading to platelet activation. This compound, by inhibiting thrombin, effectively blocks this entire cascade at its origin.
Conclusion
This compound is a potent and selective thrombin inhibitor with well-characterized in vitro and in vivo activities. The quantitative data and experimental models described in this guide provide a solid foundation for researchers and drug development professionals. Understanding its mechanism of action, including the downstream effects on thrombin-mediated signaling pathways, is critical for the continued exploration of its therapeutic potential in thrombotic diseases.
References
- 1. ashpublications.org [ashpublications.org]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. apexbt.com [apexbt.com]
- 4. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
Inogatran: A Technical Overview of the Direct Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Inogatran, a direct thrombin inhibitor. The document details its core physicochemical properties, mechanism of action, and the experimental models used to evaluate its efficacy.
Core Molecular Data
This compound is a small molecule, peptidomimetic direct inhibitor of thrombin.[1] Its fundamental molecular and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C21H38N6O4 | [1][2][3][4] |
| Molecular Weight | 438.6 g/mol | [1][2] |
| CAS Number | 155415-08-0 | [1][2][3][4] |
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly and competitively inhibiting thrombin, a key serine protease in the coagulation cascade.[5] Thrombin plays a central role in hemostasis and thrombosis by:
-
Converting soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable clot.
-
Amplifying its own generation by activating upstream coagulation factors V, VIII, and XI.
-
Activating platelets through protease-activated receptors (PARs), leading to their aggregation and the release of prothrombotic factors.
By binding to the active site of thrombin, this compound effectively blocks these downstream effects, thereby preventing the formation and propagation of thrombi.
Coagulation Cascade and this compound's Site of Action
The following diagram illustrates the coagulation cascade and highlights the central role of thrombin and the inhibitory action of this compound.
Experimental Protocols for Efficacy Evaluation
The antithrombotic efficacy of this compound has been evaluated in various preclinical models of arterial and venous thrombosis. The following sections detail the methodologies of two key experimental models.
Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model is widely used to induce oxidative injury to the arterial endothelium, leading to the formation of a platelet-rich thrombus.
Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the carotid artery is surgically exposed.
-
Thrombus Induction: A filter paper saturated with a ferric chloride (FeCl3) solution (typically 35-50%) is applied topically to the exposed artery for a defined period (e.g., 10 minutes).
-
Parameter Measurement:
-
Time to Occlusion (TTO): Blood flow is monitored using a Doppler flow probe, and the time taken for complete cessation of blood flow is recorded.
-
Thrombus Weight: After a set period, the thrombosed arterial segment is excised, and the wet weight of the thrombus is determined.
-
-
Drug Administration: this compound or vehicle is typically administered intravenously (i.v.) as a bolus followed by a continuous infusion before the application of ferric chloride.
Electrolytic Injury-Induced Venous Thrombosis Model (Canine)
This model creates a more physiologically relevant venous thrombus by inducing endothelial damage via an electrical current.
Methodology:
-
Animal Preparation: Anesthetized dogs undergo a surgical procedure to expose a femoral vein.
-
Thrombus Induction: A small-gauge needle electrode is inserted into the vein, and a controlled anodal direct current (e.g., 250 µA) is applied for a specific duration (e.g., 30 minutes). This electrolytic injury denudes the endothelium, initiating thrombus formation.
-
Parameter Measurement:
-
Thrombus Score/Weight: The degree of thrombus formation is often assessed using a scoring system based on visual inspection or by measuring the weight of the formed thrombus.
-
Histopathology: The vessel segment can be excised for histological examination to assess thrombus composition and vessel wall injury.
-
-
Drug Administration: this compound is administered intravenously prior to and during the electrolytic injury.
Quantitative Effects on Coagulation Parameters
The anticoagulant effect of this compound can be quantified by measuring its impact on standard coagulation assays.
| Coagulation Parameter | Effect of this compound |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation |
| Prothrombin Time (PT) | Dose-dependent prolongation |
| Thrombin Time (TT) | Marked, dose-dependent prolongation |
In a canine model of venous thrombosis, intravenous administration of this compound at doses of 0.075, 0.25, and 0.75 mg/kg resulted in dose-dependent increases in aPTT, TT, and PT.[3]
Experimental Workflow for Assessing Coagulation Parameters
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C21H38N6O4 | CID 66005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
Inogatran's Selectivity for Thrombin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inogatran is a synthetic, low-molecular-weight, peptidomimetic direct inhibitor of thrombin.[1] Developed for the potential treatment and prevention of arterial and venous thrombotic diseases, its efficacy is rooted in its highly selective and competitive inhibition of thrombin, a critical serine protease in the coagulation cascade.[2][3] This technical guide provides an in-depth analysis of this compound's selectivity for thrombin over other serine proteases, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating the logical framework of its mechanism of action.
Core Mechanism of Action
This compound functions as a classical competitive inhibitor of the active site of thrombin.[2] This means that this compound binds reversibly to the active site of the thrombin molecule, thereby preventing the binding of its natural substrate, fibrinogen. This direct inhibition blocks the conversion of fibrinogen to fibrin, a crucial step in the formation of a blood clot.
Quantitative Selectivity Profile
The efficacy and safety of a direct thrombin inhibitor are significantly influenced by its selectivity for thrombin over other structurally similar serine proteases. High selectivity minimizes off-target effects and potential adverse reactions. This compound has been demonstrated to possess good selectivity for thrombin compared to several other serine proteases found in the blood.[2]
| Target Enzyme/Process | Parameter | Value | Selectivity Ratio (vs. Thrombin) |
| Thrombin | Ki | 15 x 10⁻⁹ mol/L | 1 |
| Thrombin-induced platelet aggregation | IC50 | 17 x 10⁻⁹ mol/L | ~1.13 |
| Thrombin-thrombomodulin mediated APC generation | Approx. IC50 | 60 x 10⁻⁹ mol/L | ~4 |
| t-PA-induced fibrinolysis | Inhibition | No inhibition up to 10 x 10⁻⁶ mol/L | >667 |
| Trypsin | Ki | Data not available | Data not available |
| Plasmin | Ki | Data not available | Data not available |
| Activated Protein C (direct inhibition) | Ki / IC50 | Data not available | Data not available |
Experimental Protocols
The determination of the selectivity profile of a protease inhibitor like this compound involves a series of in vitro enzymatic assays. While the specific, detailed protocols used for this compound are not publicly available, the following represents a generalized methodology based on standard biochemical practices for assessing serine protease inhibitors.
Determination of Inhibition Constant (Ki) for Thrombin
The inhibition constant (Ki) for this compound against thrombin was likely determined using a chromogenic substrate assay. This method measures the rate at which thrombin cleaves a synthetic substrate that releases a colored product, which can be quantified spectrophotometrically.
Generalized Protocol:
-
Reagents and Materials:
-
Purified human α-thrombin
-
This compound at various concentrations
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl with polyethylene glycol)
-
Microplate reader
-
-
Procedure:
-
A fixed concentration of human α-thrombin is pre-incubated with a range of this compound concentrations in the assay buffer for a specified time to allow for binding equilibrium to be reached.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is monitored using a microplate reader at a specific wavelength (e.g., 405 nm).
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
The Ki is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often using non-linear regression analysis or by constructing a Dixon plot.
-
Assessment of Selectivity Against Other Serine Proteases
To determine the selectivity of this compound, similar chromogenic assays would be performed using other serine proteases such as trypsin, plasmin, and activated protein C, each with their respective specific chromogenic substrates.
Generalized Protocol:
-
Reagents and Materials:
-
Purified proteases (e.g., trypsin, plasmin, activated protein C)
-
This compound at a range of concentrations
-
Specific chromogenic substrates for each protease (e.g., BAPNA for trypsin)
-
Appropriate assay buffers for each enzyme
-
Microplate reader
-
-
Procedure:
-
Each protease is individually pre-incubated with a range of this compound concentrations.
-
The corresponding specific chromogenic substrate is added to start the reaction.
-
The reaction kinetics are monitored spectrophotometrically.
-
The IC50 or Ki values for each protease are calculated.
-
The selectivity ratio is then determined by dividing the Ki (or IC50) for the other proteases by the Ki for thrombin.
-
Euglobulin Clot Lysis Time (ECLT) Assay for Fibrinolysis
The lack of inhibition of t-PA-induced fibrinolysis by this compound was likely assessed using an assay such as the Euglobulin Clot Lysis Time (ECLT). This assay measures the overall fibrinolytic activity in plasma.
Generalized Protocol:
-
Reagents and Materials:
-
Human plasma
-
This compound at various concentrations
-
Tissue plasminogen activator (t-PA)
-
Acetic acid
-
Phosphate buffer
-
Water bath and stopwatch
-
-
Procedure:
-
The euglobulin fraction of plasma, which contains fibrinogen, plasminogen, and plasminogen activators, is precipitated by acidification.
-
The precipitate is redissolved in a buffer and incubated with various concentrations of this compound.
-
Clotting is induced by the addition of thrombin, and the time to clot lysis is measured.
-
To assess the effect on t-PA induced fibrinolysis, exogenous t-PA is added to the system.
-
A lack of significant change in the clot lysis time in the presence of this compound would indicate no direct inhibition of the fibrinolytic process.
-
Logical and Signaling Pathways
The primary mechanism of this compound is direct competitive inhibition of thrombin. This targeted action interrupts the coagulation cascade at a central point. The logical flow of this inhibition and its downstream consequences can be visualized.
Caption: this compound's direct inhibition of thrombin.
The following diagram illustrates the experimental workflow for determining the selectivity of a protease inhibitor like this compound.
Caption: Experimental workflow for selectivity profiling.
Conclusion
This compound is a potent and selective inhibitor of thrombin. Its high affinity for thrombin, demonstrated by a low nanomolar Ki value, and its significantly lower activity against other serine proteases such as those involved in fibrinolysis, underscore its targeted mechanism of action. While a complete quantitative selectivity profile against all related proteases is not publicly available, the existing data strongly supports its classification as a selective thrombin inhibitor. The experimental methodologies outlined provide a framework for the key assays used to characterize such inhibitors. This selectivity profile is a critical attribute, contributing to its potential therapeutic window by minimizing off-target effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
Inogatran Pharmacokinetics in Animal Models: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the pharmacokinetic profile of inogatran, a direct thrombin inhibitor, in various preclinical animal models. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacology.
Introduction to this compound
This compound is a low-molecular-weight, competitive, and selective inhibitor of thrombin, the final key enzyme in the coagulation cascade. By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation. Its potential as an antithrombotic agent has been evaluated in several preclinical studies. Understanding its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—in different animal species is crucial for predicting its behavior in humans and for designing safe and effective clinical trials.
Pharmacokinetic Profile of this compound in Animal Models
Pharmacokinetic studies of this compound have been conducted in several animal species, primarily rats, dogs, and cynomolgus monkeys, to characterize its behavior after intravenous and oral administration.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in different animal models.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration
| Parameter | Rat | Dog | Cynomolgus Monkey |
| Dose Range (µmol/kg) | 0.1 - 5 | 0.1 - 5 | 0.1 - 5 |
| Mean Residence Time (min) | ~10 | ~35 | ~20 |
| Half-life (t½) | Short | Short | Short |
| Volume of Distribution (Vd) | Small | Small | Small |
| Clearance (CL) | Relatively High | Relatively High | Relatively High |
| Plasma Protein Binding (%) | 20 - 28 | 20 - 28 | N/A |
| Blood-Plasma Concentration Ratio | 0.39 - 0.56 | 0.39 - 0.56 | N/A |
Data sourced from a comparative study on the animal pharmacokinetics of this compound.[1]
Table 2: Oral Bioavailability of this compound
| Species | Dose (µmol/kg) | Oral Bioavailability (%) |
| Rat | 20 | 4.8 |
| 500 | 32 - 51 | |
| Dog | 10 | 14 |
| 150 | 34 - 44 | |
| Cynomolgus Monkey | 1 | 2.1 |
Data sourced from a comparative study on the animal pharmacokinetics of this compound.[1]
The data indicates that this compound exhibits a short half-life across the studied species, which is a result of a small volume of distribution and relatively high clearance.[1] The oral bioavailability of this compound is incomplete and dose-dependent, which is presumed to be due to low membrane permeability.[1]
Experimental Protocols
The following sections describe representative methodologies for key experiments in the pharmacokinetic evaluation of this compound. These protocols are based on standard practices in preclinical drug development.
Animal Models
-
Species: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
-
Health Status: All animals should be healthy and free of specific pathogens, confirmed by veterinary examination.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the study.
-
Housing: Animals should be housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles, and with free access to standard chow and water, except for fasting periods before oral administration.
Drug Administration
-
Formulation: For intravenous administration, this compound is typically dissolved in a sterile isotonic saline solution. For oral administration, it may be formulated as a solution or suspension in a suitable vehicle like water or methylcellulose.
-
Intravenous (IV) Administration: A single bolus injection is administered, typically into a tail vein for rats, the cephalic vein for dogs, or the saphenous vein for monkeys.
-
Oral (PO) Administration: The formulation is administered via oral gavage for rats and monkeys, or in a capsule for dogs. Animals are usually fasted overnight before oral dosing.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling schedule is designed to adequately capture the absorption, distribution, and elimination phases of the drug. Typical time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours after administration.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. The plasma is then transferred to clean tubes and stored frozen at -20°C or -80°C until analysis.
-
Excreta Collection: For metabolism and excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).
Bioanalytical Method
-
Method: The concentration of this compound in plasma, urine, and fecal homogenates is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are often prepared by protein precipitation with an organic solvent (e.g., acetonitrile). Urine samples may be diluted before analysis. Fecal samples are first homogenized in a suitable solvent.
-
Chromatography: Separation is achieved on a C18 reverse-phase HPLC column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
The following diagrams illustrate key aspects of this compound pharmacokinetic studies.
Metabolism and Excretion
Studies have shown that this compound is predominantly excreted as an unchanged drug in both urine and feces.[1] Following intravenous administration, the recovery of radioactivity in the feces was comparable to or higher than in the urine, which is indicative of significant biliary excretion.[1] After oral dosing, as expected from its incomplete bioavailability, the majority of the administered dose is recovered in the feces.[1]
Conclusion
This compound demonstrates rapid clearance and a short half-life in animal models. Its oral bioavailability is limited and dose-dependent. The primary routes of elimination appear to be renal and biliary excretion of the unchanged drug. These pharmacokinetic characteristics are essential for informing the design of clinical studies in humans, including dose selection and administration schedules. Further research may focus on strategies to improve the oral bioavailability of this compound to enhance its clinical utility as an oral anticoagulant.
References
Methodological & Application
Application Notes and Protocols for Inogatran Administration in Rat Thrombosis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of inogatran, a direct thrombin inhibitor, in various rat models of thrombosis. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar antithrombotic agents.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound in rat thrombosis models.
Table 1: this compound Efficacy in a Rat Venous Thrombosis Model
| Parameter | This compound | Control | Reference |
| Thrombus Weight (mg) | |||
| FeCl₃-induced model | Dose-dependent reduction | Vehicle | [1] |
| >80% inhibition at | 0.45 µmol/L (plasma conc.) | - | [1] |
| Incidence of Occlusive Thrombi | |||
| Stasis-induced model | Significantly reduced | Vehicle |
Table 2: this compound Efficacy in a Rat Arterial Thrombosis Model
| Parameter | This compound | This compound + ASA | Control | Reference |
| Vessel Patency | Dose-dependently preserved | Potentiated effect at low this compound concentrations | Vehicle | [1] |
| Mean Blood Flow | Dose-dependently preserved | Not specified | Vehicle | [1] |
| Time to Occlusion (minutes) | Significantly prolonged | Not specified | Vehicle |
Table 3: this compound Efficacy in a Rat Thrombolysis Model (rt-PA Induced)
| Parameter | This compound + rt-PA | rt-PA Alone | Reference |
| Patency Time | Improved | Baseline | [1] |
| Cumulative Blood Flow | Improved | Baseline | [1] |
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Half-life (intravenous) | Short | [2] |
| Oral Bioavailability | Dose-dependent | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ferric Chloride-Induced Venous Thrombosis Model
This model is used to induce endothelial injury and subsequent thrombus formation.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Filter paper strips
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)[3][4]
-
Suture material
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Perform a midline abdominal incision to expose the inferior vena cava (IVC).
-
Carefully dissect the IVC from the surrounding tissue.
-
Administer this compound or vehicle intravenously (e.g., via the tail vein or a cannulated femoral vein) as a bolus or continuous infusion, according to the study design.
-
Saturate a small piece of filter paper with the FeCl₃ solution.
-
Apply the FeCl₃-saturated filter paper to the external surface of the exposed IVC for a defined period (e.g., 5 minutes) to induce vascular injury.[3]
-
Remove the filter paper and rinse the area with saline.
-
Observe the vessel for thrombus formation over a set period.
-
At the end of the experiment, euthanize the animal, excise the thrombosed segment of the IVC, and determine the thrombus weight.
Arterial Thrombosis Model
This model assesses the effect of this compound on thrombus formation in an arterial vessel.
Materials:
-
This compound
-
Vehicle (e.g., saline)
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Doppler flow probe
-
Filter paper strips
-
Ferric chloride (FeCl₃) solution (e.g., 30%)[5]
-
Suture material
Procedure:
-
Anesthetize the rat and expose the common carotid artery through a midline neck incision.
-
Carefully dissect the artery from the surrounding nerves and connective tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound or vehicle as per the study protocol.
-
Apply a filter paper strip saturated with FeCl₃ solution to the arterial surface for a specified duration to induce injury.
-
Continuously monitor blood flow to determine the time to vessel occlusion.
-
At the end of the observation period, the thrombosed arterial segment can be excised for further analysis.
rt-PA-Induced Thrombolysis Model
This model evaluates the adjunctive effect of this compound with a thrombolytic agent.
Materials:
-
This compound
-
Recombinant tissue-type plasminogen activator (rt-PA)
-
Vehicle (e.g., saline)
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for inducing thrombosis (as in venous or arterial models)
-
Doppler flow probe or other means to monitor vessel patency
Procedure:
-
Induce an occlusive thrombus in a suitable vessel (e.g., carotid artery or femoral vein) using a method such as FeCl₃ application or mechanical injury.
-
Confirm vessel occlusion using a Doppler flow probe.
-
Administer rt-PA intravenously to induce thrombolysis.
-
Concurrently, administer this compound or vehicle as a continuous infusion.
-
Monitor the time to reperfusion and the duration of vessel patency.
-
Blood samples can be collected to assess coagulation parameters.
Visualizations
Signaling Pathway
This compound is a direct thrombin inhibitor. It directly binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.
References
- 1. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ferric chloride induced thrombosis model in rats: effect of anti-platelet and anti-coagulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orally administered heparins prevent arterial thrombosis in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inogatran in Canine Venous Thrombosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of inogatran, a direct thrombin inhibitor, in canine models of venous thrombosis. The information is compiled from preclinical studies and is intended to guide the design and execution of similar research.
Introduction
This compound is a low molecular weight, peptidomimetic competitive inhibitor of thrombin, the key enzyme in the final stages of the coagulation cascade responsible for converting fibrinogen to fibrin.[1][2] Its potential for the treatment and prophylaxis of venous thrombotic diseases has been evaluated in various animal models, including canines.[1][3] Preclinical studies in dogs have demonstrated its efficacy in preventing venous thrombosis in a dose-dependent manner.[4]
Mechanism of Action
This compound directly binds to the active site of thrombin, inhibiting its enzymatic activity. This prevents the cleavage of fibrinogen to fibrin, a critical step in thrombus formation. By inhibiting thrombin, this compound also interferes with thrombin-mediated activation of platelets and other coagulation factors, further contributing to its antithrombotic effect.
Caption: this compound's mechanism as a direct thrombin inhibitor.
Quantitative Data Summary
The following tables summarize the intravenous dosage regimens and their effects on key coagulation parameters and thrombus formation in a canine electrolytic injury model of venous thrombosis.[4]
Table 1: this compound Intravenous Dosage Regimens in a Canine Model [4]
| Dosage Group | IV Bolus (mg/kg) | IV Infusion (µg/kg/min) |
| Low-Dose | 0.075 | 5 |
| Mid-Dose | 0.25 | 20 |
| High-Dose | 0.75 | 50 |
Table 2: Effect of this compound on Time to Occlusive Thrombus Formation [4]
| Treatment Group | Time to Occlusion (minutes, Mean +/- SEM) |
| Saline Control | 81.7 +/- 9.9 |
| Low-Dose this compound | 141.8 +/- 12.7 |
| Mid-Dose this compound | 185.8 +/- 17.6 |
| High-Dose this compound | 226.9 +/- 8.8 |
Table 3: Effect of this compound on Coagulation Parameters [4]
| Treatment Group | Effect on aPTT | Effect on TT | Effect on PT |
| This compound (all doses) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
aPTT: activated partial thromboplastin time; TT: thrombin time; PT: prothrombin time.
Experimental Protocols
The following is a detailed methodology for a canine electrolytic injury model of venous thrombosis used to evaluate the efficacy of this compound.[4]
Animal Model
-
Species: Canine (specific breed and characteristics to be documented by the researcher).
-
Number of Animals: 5 dogs per treatment group.[4]
-
Housing and Care: Animals should be housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow
Caption: Workflow for the canine venous thrombosis model.
Detailed Methodologies
-
Anesthesia and Surgical Preparation:
-
Anesthetize the dogs using a standard, approved protocol.
-
Surgically expose and isolate the femoral veins. The right and left femoral veins can be used in each dog.[4]
-
Place catheters for drug administration, blood sampling, and hemodynamic monitoring.
-
-
Drug Administration:
-
Randomly assign dogs to treatment groups (saline control, low-dose this compound, mid-dose this compound, high-dose this compound).[4]
-
Administer an initial intravenous (IV) bolus of the assigned treatment.[4]
-
Immediately follow the bolus with a continuous IV infusion for the duration of the experiment.[4]
-
-
Thrombosis Induction:
-
Induce venous thrombosis using an electrolytic injury model. This typically involves applying a small electrical current to the external surface of the isolated vein segment.
-
-
Monitoring and Data Collection:
-
Continuously monitor hemodynamic parameters throughout the experiment.[4]
-
Measure the time from the initiation of the electrolytic injury to the formation of an occlusive thrombus.[4]
-
Collect blood samples at baseline and at specified intervals during the infusion to measure activated partial thromboplastin time (aPTT), thrombin time (TT), and prothrombin time (PT).[4]
-
Measure bleeding times.[4]
-
Pharmacokinetics
Pharmacokinetic studies in dogs have shown that this compound has a relatively short half-life after intravenous administration, with a mean residence time of approximately 35 minutes.[5] The oral bioavailability is dose-dependent, ranging from 14% at 10 µmol/kg to 34-44% at 150 µmol/kg.[5] Plasma protein binding in dogs is between 20-28%.[5]
Conclusion
This compound has demonstrated significant, dose-dependent antithrombotic efficacy in a canine model of venous thrombosis.[4] The provided dosage and protocol information can serve as a valuable starting point for further research into the therapeutic potential of direct thrombin inhibitors in veterinary medicine. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Intravenous Enoxaparin and Intravenous this compound in an Electrolytic Injury Model of Venous Thrombosis in the Dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal pharmacokinetics of this compound, a low-molecular-weight thrombin inhibitor with potential use as an antithrombotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inogatran in a Porcine Coronary Artery Thrombosis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inogatran is a synthetic, low-molecular-weight, selective, and reversible direct thrombin inhibitor that has been evaluated for its antithrombotic effects in various preclinical models.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in a well-established porcine model of coronary artery thrombosis. The pig is a frequently used animal model in cardiovascular research due to the anatomical and physiological similarities of its cardiovascular system to that of humans.[4][5] The protocol described herein is based on a closed-chest, copper-coil-induced coronary artery thrombosis model in pigs, which allows for the characterization of the antithrombotic activity of compounds like this compound.[6][7][8]
Mechanism of Action
This compound exerts its anticoagulant effect by directly inhibiting thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin.[3] Unlike heparin, which requires antithrombin as a cofactor, this compound directly binds to the active site of both free and clot-bound thrombin, thereby preventing thrombus formation and extension.[6][7] This direct action may contribute to a more predictable anticoagulant response. The inhibition of thrombin also leads to reduced thrombin-induced platelet activation.[6]
References
- 1. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. The Representative Porcine Model for Human Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antithrombotic activity of this compound, a new low-molecular-weight inhibitor of thrombin, in a closed-chest porcine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Measuring Inogatran's Effect on Activated Partial Thromboplastin Time (aPTT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inogatran is a synthetic, low-molecular-weight, direct thrombin inhibitor that acts as a competitive and reversible antagonist to thrombin, a key enzyme in the coagulation cascade.[1][2] By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby inhibiting the formation of a stable blood clot. The anticoagulant effect of this compound can be monitored using various coagulation assays, with the activated partial thromboplastin time (aPTT) being a commonly employed method. The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. This document provides detailed application notes and protocols for measuring the effect of this compound on aPTT in a research setting.
Mechanism of Action of this compound in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a fibrin clot. The aPTT assay is initiated by the activation of the contact pathway (intrinsic pathway) and proceeds through the common pathway. This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a central enzyme in the common pathway. This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a critical step for clot formation.
Data Presentation: this compound's Effect on aPTT
This compound prolongs the aPTT in a dose-dependent and non-linear fashion.[1] The relationship between this compound concentration and aPTT can be influenced by the specific aPTT reagent and analytical instrument used.[1] Below is a summary of the expected effects of this compound on aPTT based on in vitro studies with human plasma.
| This compound Concentration (µmol/L) | This compound Concentration (µg/mL) | Approximate aPTT (seconds) | Approximate Fold Increase from Baseline |
| 0 | 0 | 29 | 1.0 |
| 0.5 | 0.22 | 45 | 1.5 |
| 1.0 | 0.44 | 58 | 2.0 |
| 1.2 | 0.53 | 64 | 2.2 |
| 2.0 | 0.88 | 80 | 2.8 |
| 5.0 | 2.20 | >100 | >3.4 |
Note: Baseline aPTT can vary (typically 25-38 seconds) depending on the laboratory, reagents, and patient population. The values presented are illustrative and should be established for each specific experimental setup. A concentration of 1.2 µmol/L has been reported to double the aPTT in human plasma.[2]
Experimental Protocols
Objective:
To determine the in vitro effect of various concentrations of this compound on the activated partial thromboplastin time (aPTT) of pooled normal human plasma.
Materials:
-
This compound
-
Pooled Normal Human Plasma (platelet-poor)
-
aPTT Reagent (e.g., containing a contact activator like silica or ellagic acid, and phospholipids)
-
25 mM Calcium Chloride (CaCl₂) solution
-
Coagulometer or a water bath at 37°C and stopwatch
-
Calibrated pipettes and tips
-
Test tubes or cuvettes suitable for the coagulometer
Experimental Workflow Diagram
Procedure:
1. Preparation of Reagents: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., deionized water or a suitable buffer). b. Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations for testing. c. Pre-warm the aPTT reagent and the 25 mM CaCl₂ solution to 37°C for at least 15 minutes before use.
2. Sample Preparation: a. Thaw the pooled normal human plasma in a 37°C water bath. Keep the plasma at room temperature if not used immediately, and ensure it is used within 4 hours of thawing. b. For each concentration of this compound to be tested (and a vehicle control), label the required number of test tubes or cuvettes.
3. aPTT Measurement (Manual or Automated):
Manual Method: a. Pipette 100 µL of pooled normal human plasma into a pre-warmed test tube. b. Add the desired volume of the this compound dilution (or vehicle for control) to the plasma and mix gently. c. Incubate the plasma-Inogatran mixture for 1-2 minutes at 37°C. d. Add 100 µL of the pre-warmed aPTT reagent to the test tube, mix, and incubate for a specified time according to the reagent manufacturer's instructions (typically 3-5 minutes) at 37°C. e. Forcibly add 100 µL of the pre-warmed 25 mM CaCl₂ solution to the tube and simultaneously start a stopwatch. f. Gently tilt the tube back and forth, observing for the formation of the first fibrin clot. g. Stop the stopwatch as soon as the clot is detected and record the time in seconds. h. Repeat the measurement for each this compound concentration, ensuring to perform each measurement in duplicate or triplicate.
Automated Method: a. Follow the instructions provided by the manufacturer of the automated coagulometer. b. The instrument will typically automate the pipetting, incubation, and clot detection steps outlined in the manual method.
4. Data Analysis: a. Calculate the mean aPTT value for each this compound concentration and the vehicle control. b. Calculate the fold increase in aPTT relative to the vehicle control. c. Plot the mean aPTT (in seconds) or the fold increase in aPTT against the concentration of this compound to generate a dose-response curve.
Important Considerations
-
Reagent Variability: Different aPTT reagents have varying sensitivities to direct thrombin inhibitors. It is crucial to be consistent with the choice of reagent throughout a study.
-
Plasma Quality: The quality of the plasma is critical. Use platelet-poor plasma (platelet count < 10,000/µL) to avoid interference from platelet factor 4.
-
Accurate Pipetting: Precise and accurate pipetting is essential for reliable results.
-
Temperature Control: Maintaining a constant temperature of 37°C is crucial for the enzymatic reactions in the coagulation cascade.
-
Control Samples: Always include a vehicle control (plasma with the solvent used for this compound) to establish a baseline aPTT.
References
- 1. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing Inogatran Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inogatran is a potent, selective, and direct inhibitor of thrombin, playing a critical role in thrombosis and hemostasis research.[1][2][3][4][5] Proper preparation of stock solutions is paramount for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, ensuring the compound's stability and integrity.
Chemical and Physical Properties of this compound
This compound is a synthetic, low molecular weight peptidomimetic compound.[3][4] Its key properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C21H38N6O4 | [1][3] |
| Molar Mass | 438.56 g/mol | [6] |
| CAS Number | 155415-08-0 | [1][3][6] |
| Appearance | Solid (assumed) | General knowledge |
| Solubility | Soluble in DMSO | [6] |
| Mechanism of Action | Direct Thrombin Inhibitor | [1][2][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. Adjust the quantities accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is calibrated and level. Place a sterile microcentrifuge tube on the balance and tare it.
-
Weighing this compound: Carefully weigh out 4.39 mg of this compound powder into the tared microcentrifuge tube. This corresponds to approximately 10 µmol of the compound (based on a molar mass of 438.56 g/mol ).
-
Adding DMSO: Using a calibrated micropipette, add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Close the tube securely and vortex for 30-60 seconds to facilitate initial mixing.
-
To ensure complete dissolution, warm the solution by placing the tube in a 37°C water bath or heat block for 5-10 minutes.[6]
-
Following warming, place the tube in an ultrasonic bath for 5-10 minutes to break up any remaining particulates.[6]
-
Visually inspect the solution to ensure it is clear and free of any visible precipitate.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6]
-
For short-term storage (up to 1 month), store at -20°C.[6]
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Perform all weighing and solvent addition steps in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for comprehensive safety information.
Experimental Workflow and Signaling Pathway
Experimental Workflow:
The following diagram illustrates the sequential steps for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway:
This compound functions as a direct thrombin inhibitor, a key enzyme in the coagulation cascade. The diagram below shows its point of intervention.
Caption: this compound directly inhibits Thrombin, preventing fibrin formation.
References
- 1. This compound | C21H38N6O4 | CID 66005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inogatran for Thrombolysis in Conjunction with rt-PA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inogatran is a synthetic, low-molecular-weight, direct thrombin inhibitor that acts as a competitive and reversible antagonist to thrombin, a key enzyme in the coagulation cascade.[1] By directly binding to the active site of both free and clot-bound thrombin, this compound effectively prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation and extension.[1][2] Recombinant tissue-type plasminogen activator (rt-PA), a serine protease, is a well-established thrombolytic agent used in the treatment of acute ischemic stroke and myocardial infarction.[3] It facilitates the conversion of plasminogen to plasmin, which in turn degrades the fibrin matrix of a thrombus.[3]
The concomitant use of a direct thrombin inhibitor like this compound with rt-PA presents a promising therapeutic strategy. While rt-PA actively dissolves the existing clot, this compound can prevent further thrombin generation and subsequent re-occlusion, a common complication following successful thrombolysis.[4] Preclinical studies have demonstrated that the combination of this compound and rt-PA can enhance the efficacy of thrombolysis and improve outcomes.
These application notes provide a comprehensive overview of the use of this compound in conjunction with rt-PA for studying thrombolysis, including detailed experimental protocols from preclinical models and a summary of key quantitative data.
Mechanism of Action: Signaling Pathways
The synergistic effect of this compound and rt-PA in thrombolysis can be understood by examining their distinct but complementary roles in the coagulation and fibrinolytic pathways.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the combined use of this compound and rt-PA.
Table 1: Efficacy of this compound with rt-PA in a Canine Model of Coronary Thrombolysis [4]
| Treatment Group | N | Reocclusion Rate | Mean Duration of Reflow (min) |
| Saline + rt-PA (Group A) | 9 | 75% | 39 ± 7 |
| This compound + rt-PA (Group B) | 5 | 0% | > 120 |
| rt-PA then this compound (Group C) | 5 | 40% | 44 ± 14 |
| *P < 0.02 vs. Group A and C |
Table 2: Hemostatic Parameters in a Canine Model of Coronary Thrombolysis [4]
| Parameter | Treatment Group | Baseline | During Thrombolysis |
| APTT (ratio to baseline) | This compound + rt-PA (Group B) | 1.0 | 1.6 - 1.9 |
| rt-PA then this compound (Group C) | 1.0 | 1.6 - 1.9 | |
| Thrombin-Antithrombin Complex | Saline + rt-PA (Group A) | Increased | Markedly Increased |
| This compound + rt-PA (Group B) | Increased | Not Evident | |
| Fibrinopeptide A | Saline + rt-PA (Group A) | Increased | Markedly Increased |
| This compound + rt-PA (Group B) | Increased | Not Evident |
Table 3: Efficacy of this compound as an Adjuvant to rt-PA in a Rat Model of Arterial Thrombolysis [5]
| Treatment Group | Outcome |
| rt-PA alone | - |
| This compound + rt-PA | Improved patency time and cumulative blood flow during the 2-hour thrombolysis period compared to rt-PA alone. |
Experimental Protocols
The following are detailed methodologies for key preclinical experiments cited in the literature.
Canine Model of Coronary Artery Thrombolysis
This protocol is based on the methodology described in studies investigating the effect of this compound on rt-PA induced thrombolysis.[4]
1. Animal Preparation:
-
Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated.
-
The femoral artery and vein are catheterized for blood pressure monitoring, blood sampling, and drug administration.
-
A left thoracotomy is performed, and the left anterior descending coronary artery is dissected and cannulated.
2. Thrombus Formation:
-
A stable occlusive intracoronary thrombus is created by injecting thrombin into an isolated segment of the coronary artery.
-
Coronary artery occlusion is confirmed by angiography and Doppler flow measurements.
3. Treatment Protocol:
-
Animals are randomized into different treatment groups:
-
Group A (Control): Intravenous bolus of saline followed by a continuous infusion for 2 hours, with rt-PA (1 mg/kg) infused over 20 minutes.
-
Group B (this compound + rt-PA): Intravenous bolus of this compound followed by a continuous infusion for 2 hours, with rt-PA (1 mg/kg) infused over 20 minutes.
-
Group C (rt-PA then this compound): rt-PA is administered to achieve thrombolysis, followed by an intravenous bolus and continuous infusion of this compound.
-
4. Monitoring and Data Collection:
-
Hemodynamic parameters are continuously monitored throughout the experiment.
-
Blood samples are collected at baseline, during thrombus formation, during thrombolysis, and post-infusion to measure:
-
Activated Partial Thromboplastin Time (APTT)
-
Thrombin-antithrombin (TAT) complex levels
-
Fibrinopeptide A (FPA) levels
-
-
Coronary angiography is performed to assess the time to reflow and the incidence of reocclusion.
Rat Model of Arterial Thrombolysis
This protocol is based on the methodology for studying rt-PA-induced thrombolysis in the carotid artery of rats.[5]
1. Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized.
-
The carotid artery is exposed and isolated.
2. Thrombus Formation:
-
A thrombus is induced in the carotid artery, for example, by photochemical injury or application of ferric chloride.
3. Treatment Protocol:
-
Animals are administered rt-PA to induce thrombolysis.
-
This compound is administered as an adjuvant to rt-PA. The specific dose and timing of this compound administration should be optimized for the study.
4. Monitoring and Data Collection:
-
Patency of the carotid artery is monitored, for instance, using a flow probe.
-
The primary endpoints are the time to reperfusion and the duration of patency.
-
Bleeding time can be assessed as a safety measure.
Clinical Applications and Future Directions
While preclinical data for this compound in combination with rt-PA are promising, there is a lack of publicly available data from human clinical trials specifically investigating this combination. Clinical trials with other direct thrombin inhibitors, such as Argatroban, have explored their use as an adjunct to rt-PA in acute ischemic stroke.[6][7][8] These studies provide a framework for potential clinical trial designs for this compound.
A hypothetical clinical trial protocol for this compound with rt-PA in acute ischemic stroke would likely involve:
-
Patient Population: Patients presenting with acute ischemic stroke within the therapeutic window for rt-PA administration.
-
Treatment Arms:
-
Standard dose of rt-PA plus placebo.
-
Standard dose of rt-PA plus a dose-ranging regimen of this compound (administered as a bolus followed by an infusion).
-
-
Primary Endpoints:
-
Efficacy: Improvement in neurological function at 90 days (e.g., modified Rankin Scale score).
-
Safety: Incidence of symptomatic intracranial hemorrhage and other major bleeding events.
-
-
Secondary Endpoints:
-
Rates of arterial recanalization and reocclusion.
-
Infarct volume at a specified time point.
-
Pharmacodynamic markers of coagulation and fibrinolysis.
-
Further research is warranted to translate the promising preclinical findings of this compound in combination with rt-PA into the clinical setting. Dose-finding studies in humans would be a critical first step to establish a safe and effective dose of this compound for this indication.
Conclusion
This compound, as a direct thrombin inhibitor, shows significant potential as an adjunctive therapy to rt-PA for thrombolysis. Preclinical studies in canine and rat models have demonstrated that the co-administration of this compound with rt-PA can prevent reocclusion and improve the overall success of thrombolysis without a significant increase in bleeding risk. The provided application notes and protocols offer a foundation for researchers to further investigate this promising therapeutic combination. Future clinical trials are necessary to establish the safety and efficacy of this compound in conjunction with rt-PA in human patients.
References
- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound, a novel direct low molecular weight thrombin inhibitor, given with, but not after, tissue-plasminogen activator, improves thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Argatroban and tPA Stroke Study: final results of a pilot safety study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Argatroban as an Add-On to rtPA in Acute Ischemic Stroke: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Inogatran Aqueous Stability: A Technical Support Resource
Disclaimer: Detailed stability data for inogatran in various aqueous solutions is not extensively available in peer-reviewed literature. This guide provides general recommendations and methodologies based on the chemical structure of this compound and established principles of drug stability testing for researchers to validate its stability in their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: Based on available supplier data, this compound is soluble in DMSO. It is recommended to prepare a concentrated stock solution in anhydrous DMSO, which can then be aliquoted and stored at -20°C or -80°C for long-term use. Aliquoting is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
Q2: How stable is this compound in aqueous buffers used for biological assays?
A2: The stability of this compound in aqueous solutions is expected to be dependent on the pH, temperature, buffer composition, and presence of light. As a peptidomimetic containing amide bonds, this compound may be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures.[1][2] It is strongly advised to prepare fresh dilutions in your aqueous experimental buffer from a frozen DMSO stock immediately before each experiment.
Q3: What are the potential degradation pathways for this compound in aqueous solution?
A3: Given its chemical structure, which includes amide linkages, the primary degradation pathway for this compound in aqueous solution is likely hydrolysis.[3][4] This process involves the cleavage of the amide bonds, leading to the formation of inactive fragments. The rate of hydrolysis can be significantly influenced by pH, with both acidic and basic conditions potentially accelerating the degradation. Other potential degradation pathways for peptidomimetics can include oxidation and photodecomposition.[5][6]
Q4: Can I use an aqueous solution of this compound that has been stored for several hours or days?
A4: It is not recommended to use aqueous solutions of this compound that have been stored for extended periods without first validating its stability under your specific storage conditions. If you must prepare solutions in advance, it is critical to perform a stability study to determine the extent of degradation over time.
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Stability | Recommended Action |
| Inconsistent or lower-than-expected activity in biological assays. | This compound may be degrading in your aqueous assay buffer, leading to a lower effective concentration of the active inhibitor. | Prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment. Perform a time-course experiment to see if the inhibitory effect decreases over the duration of your assay. |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The solubility of this compound in your specific aqueous buffer may be limited, or the compound may be degrading into less soluble products. | Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility. You may need to optimize the buffer composition or pH. Visually inspect for precipitation and centrifuge the solution before use if necessary. |
| Gradual loss of potency of a working solution over a day's experiments. | This is a strong indicator of time-dependent degradation of this compound in your aqueous working solution at room temperature or experimental temperature. | Prepare smaller batches of the working solution more frequently throughout the day. Keep the working solution on ice when not in immediate use to slow down potential degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer over time and at different temperatures.
1. Materials and Reagents:
-
This compound powder
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Temperature-controlled incubator/water bath
-
Autosampler vials
2. Preparation of Solutions:
-
This compound Stock Solution (10 mM): Accurately weigh this compound and dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
This compound Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in your chosen aqueous buffer. This will be your "time zero" sample and the solution for the stability study.
3. Stability Study Setup:
-
Immediately after preparing the working solution, transfer an aliquot to an HPLC vial for the "time zero" (T=0) analysis.
-
Divide the remaining working solution into aliquots in separate sealed tubes.
-
Place the tubes at the desired temperatures for the study (e.g., 4°C, 25°C, and 37°C).
-
At each predetermined time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition and transfer it to an HPLC vial for analysis.
4. HPLC Analysis:
-
Method: A stability-indicating HPLC method should be developed. This is a method that can separate the intact this compound from its potential degradation products.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is common for such compounds.
-
Gradient: A typical starting gradient could be 5% to 95% B over 20 minutes. This will need to be optimized.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance (this can be determined by a UV scan).
-
-
Analysis: Inject each sample onto the HPLC system. Record the peak area of the intact this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Present the data in a table and plot the percentage of this compound remaining versus time for each temperature.
Data Presentation Example
Table 1: Stability of this compound (100 µM) in Phosphate Buffered Saline (pH 7.4)
| Time (hours) | % this compound Remaining at 4°C | % this compound Remaining at 25°C | % this compound Remaining at 37°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 99.5 | 97.2 | 92.1 |
| 4 | 99.1 | 94.5 | 85.3 |
| 8 | 98.3 | 88.1 | 72.4 |
| 24 | 95.2 | 65.7 | 40.1 |
| 48 | 90.8 | 43.2 | 15.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Experimental workflow for assessing this compound stability in aqueous solutions.
Caption: Hypothetical degradation of this compound via amide bond hydrolysis.
References
Optimizing Inogatran Dose to Minimize Bleeding Time: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Inogatran dosage while minimizing bleeding time in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, low-molecular-weight, peptidomimetic that acts as a direct, competitive, and selective inhibitor of thrombin.[1][2] Thrombin is a critical enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By binding to the active site of thrombin, this compound effectively blocks this conversion, thereby exerting its anticoagulant effect.[1]
Q2: How does this compound affect standard coagulation assays?
This compound dose-dependently prolongs several key coagulation parameters. In a canine model, intravenous administration of this compound resulted in increases in activated partial thromboplastin time (aPTT), thrombin time (TT), and prothrombin time (PT).[3] In vitro studies in human plasma have shown that this compound doubles the aPTT at a concentration of 1.2 x 10⁻⁶ mol/l and the PT at 4 x 10⁻⁶ mol/l. The relationship between this compound concentration and aPTT prolongation is non-linear, particularly at higher concentrations.[1]
Q3: What is the expected effect of this compound on bleeding time?
This compound has been shown to cause a moderate prolongation of bleeding time at high therapeutic plasma concentrations.[2] The effect is dose-dependent. It is crucial to establish a dose-response curve in your specific experimental model to identify the optimal therapeutic window that balances antithrombotic efficacy with an acceptable bleeding risk.
Data Presentation: this compound's Effect on Coagulation Parameters
The following tables summarize the quantitative effects of this compound on key coagulation and hemostasis parameters from preclinical and clinical studies.
Table 1: Effect of Intravenous this compound on Coagulation Parameters in a Canine Venous Thrombosis Model [3]
| This compound Dose (mg/kg, i.v.) | aPTT (seconds) | Thrombin Time (seconds) | Prothrombin Time (seconds) |
| 0.075 | Increased | Increased | Increased |
| 0.25 | Further Increased | Further Increased | Further Increased |
| 0.75 | Markedly Increased | Markedly Increased | Markedly Increased |
Table 2: Comparative Effects of this compound and LB-30057 on Coagulation Parameters and Bleeding Time in a Rabbit Model
| Parameter | Control | This compound |
| aPTT (fold change) | 1.0 | ~3.5 |
| PT (fold change) | 1.0 | ~1.5 |
| TT (fold change) | 1.0 | ~4.0 |
| Bleeding Time (fold change) | 1.0 | ~2.5 |
Data are approximate values derived from graphical representations in the source material and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for assessing bleeding time are crucial for obtaining reliable and reproducible data. Below are protocols for common preclinical models.
Rat Tail Transection Bleeding Time Protocol
This method assesses bleeding from a standardized tail injury.
Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Heating lamp or warming pad
-
Scalpel or sharp blade
-
Filter paper
-
Stopwatch
-
50 ml conical tube containing 0.9% saline at 37°C
Procedure:
-
Anesthetize the rat according to your institution's approved protocol.
-
Place the rat on a warming pad or under a heating lamp to ensure vasodilation of the tail vessels.
-
Gently clean the distal portion of the tail with an alcohol swab and allow it to dry.
-
Using a sharp scalpel, transect 1-2 mm from the distal tip of the tail.[4]
-
Immediately start the stopwatch and immerse the tail tip into the pre-warmed saline.
-
Observe for the cessation of bleeding. The endpoint is defined as the time when no blood flow is observed for a continuous period of 30 seconds.
-
Alternatively, gently blot the blood from the tail tip onto a piece of filter paper every 30 seconds until bleeding stops. The time to the last visible blood spot is recorded as the bleeding time.[5][6]
Rabbit Ear Bleeding Time Protocol
This protocol measures bleeding from a small incision in the rabbit's ear.
Materials:
-
Rabbit restrainer
-
Topical anesthetic cream (optional)
-
Alcohol swabs
-
Lancet or small, sharp blade
-
Filter paper
-
Stopwatch
Procedure:
-
Securely place the rabbit in a restrainer.
-
If desired, apply a topical anesthetic cream to the marginal ear vein area and allow for adequate contact time as per the manufacturer's instructions.
-
Gently warm the ear to promote vasodilation. This can be achieved by gentle rubbing or using a warm compress.
-
Clean the intended incision site on the marginal ear vein with an alcohol swab and let it dry.
-
Make a small, standardized incision (e.g., 3 mm long) with a sterile lancet.
-
Start the stopwatch immediately.
-
Gently blot the emerging blood with filter paper every 30 seconds, being careful not to disturb the forming clot.
-
The bleeding time is the interval from the incision until the filter paper is no longer stained with blood.
Mandatory Visualizations
This compound's Site of Action in the Coagulation Cascade
Caption: this compound directly inhibits Thrombin (Factor IIa) in the common pathway of the coagulation cascade.
Experimental Workflow for Assessing this compound's Effect on Bleeding Time
Caption: A generalized workflow for in vivo assessment of bleeding time following this compound administration.
Troubleshooting Guide
Q4: My aPTT results are inconsistent or show a plateau effect at higher this compound doses. What could be the cause?
This is a known phenomenon with direct thrombin inhibitors. The aPTT assay's response to increasing concentrations of direct thrombin inhibitors is non-linear, and a plateau effect can be observed at higher doses.[7]
-
Possible Cause: The reagents and instrumentation used for the aPTT assay can significantly influence the results. Different aPTT reagents have varying sensitivities to direct thrombin inhibitors.
-
Recommendation:
-
Ensure consistent use of the same aPTT reagent and instrument throughout your study for comparable results.
-
Consider using a chromogenic assay or a diluted thrombin time (dTT) for a more linear dose-response relationship, especially at higher this compound concentrations.[7] The ecarin clotting time (ECT) is another assay that may provide more accurate measurements.[8]
-
Q5: I am observing significant variability in bleeding time measurements between animals in the same dose group. How can I reduce this variability?
Variability in bleeding time is common in preclinical models. Several factors can contribute to this.
-
Possible Causes:
-
Inconsistent Incision Size/Depth: Even minor variations in the wound can significantly alter bleeding time.
-
Animal Stress: Stress can alter physiological responses, including hemostasis.
-
Temperature Fluctuations: Body and ambient temperature can affect blood flow and coagulation.
-
Improper Technique: Disturbing the forming clot during blotting can prolong bleeding.
-
-
Recommendations:
-
Standardize the Incision: Use a template or a specific device to ensure consistent wound creation.
-
Acclimatize Animals: Allow animals to acclimate to the laboratory environment to reduce stress. Handle animals gently.
-
Maintain Consistent Temperature: Ensure the animal's body temperature is stable and the experimental environment is controlled.
-
Refine Blotting Technique: Blot gently near the wound without direct contact to avoid dislodging the primary platelet plug.
-
Q6: Can other medications administered to the animals interfere with the effects of this compound?
Yes, concomitant medications can influence the anticoagulant and bleeding effects of this compound.
-
Possible Interactions:
-
Antiplatelet Agents (e.g., aspirin): These can potentiate the bleeding risk when co-administered with anticoagulants.
-
Other Anticoagulants: The presence of other anticoagulants will have an additive effect and can lead to excessive bleeding.
-
-
Recommendations:
-
Carefully review all medications and substances the animals are receiving.
-
If co-administration is necessary for the experimental design, be aware of the potential for increased bleeding and adjust the this compound dose accordingly. It is advisable to conduct a preliminary study to assess the interaction.
-
References
- 1. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. research.vt.edu [research.vt.edu]
- 5. uoanbar.edu.iq [uoanbar.edu.iq]
- 6. cbspd.com [cbspd.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Inogatran precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Inogatran in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, low molecular weight, peptidomimetic molecule that acts as a direct thrombin inhibitor.[1][2][3] Thrombin is a critical serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin, which forms the mesh of a blood clot.[4][5][6][7] By competitively and reversibly inhibiting the active site of thrombin, this compound effectively blocks this conversion and subsequent clot formation.[3]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[8] For preparing stock solutions, it is recommended to use DMSO. To enhance solubility, the solution can be warmed to 37°C and sonicated in an ultrasonic bath.[8]
Q3: My this compound is precipitating in my aqueous experimental buffer. What are the likely causes?
Precipitation of this compound in aqueous buffers can be attributed to several factors:
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Low Aqueous Solubility: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
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High Final Concentration: The final concentration of this compound in the experimental buffer may exceed its solubility limit.
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High Percentage of Organic Solvent: When diluting a DMSO stock solution, if the final percentage of DMSO in the aqueous buffer is too low, the compound may precipitate out of solution. Conversely, a very high percentage of DMSO can be detrimental to cellular experiments.
-
Buffer Composition: The specific components of your buffer could interact with this compound, leading to precipitation. For example, phosphate buffers can sometimes cause precipitation issues with certain compounds, especially if divalent cations are present.[9]
-
Temperature: Lower temperatures can decrease the solubility of some compounds.[8]
-
Improper Storage: Storing diluted solutions for extended periods, especially at inappropriate temperatures, can lead to precipitation.
Troubleshooting Guide
Issue: Precipitate observed after diluting DMSO stock solution into aqueous buffer.
Possible Cause & Troubleshooting Steps:
-
Final Concentration Too High:
-
Recommendation: Try preparing a more dilute working solution. It is crucial to determine the optimal concentration for your specific assay that is both effective and remains in solution.
-
-
Insufficient DMSO in Final Solution:
-
Recommendation: Ensure the final concentration of DMSO is sufficient to maintain solubility, but low enough to not affect your experimental system. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays.
-
-
pH of the Buffer:
-
Recommendation: Check the pH of your buffer. While a specific optimal pH for this compound is not documented, most in vitro assays are performed at a physiological pH of around 7.4.
-
-
Buffer Choice:
-
Recommendation: If you are using Phosphate Buffered Saline (PBS) and observing precipitation, consider switching to an alternative buffer such as HEPES or Tris-HCl.
-
-
Temperature:
-
Recommendation: Prepare and use the solutions at room temperature or 37°C, as warming can aid solubility.[8] Avoid storing diluted aqueous solutions at 4°C or colder unless their stability at these temperatures has been confirmed.
-
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.39 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, warm the tube to 37°C for 5-10 minutes.[8]
-
Follow up with sonication in an ultrasonic bath for 10-15 minutes.[8]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[8]
Preparation of this compound Working Solution
Procedure:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen experimental buffer to achieve the desired final concentration.
-
It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately and thoroughly. Do not add the aqueous buffer to the DMSO stock.
-
Ensure the final concentration of DMSO in your working solution is kept to a minimum (ideally ≤ 0.5%) to avoid solvent effects in your experiment.
Data Presentation
Table 1: Factors Affecting this compound Stability and Solubility
| Factor | Effect on Stability/Solubility | Recommendations |
| Solvent | Good solubility in DMSO. Limited solubility in aqueous buffers. | Prepare high-concentration stock solutions in DMSO. |
| pH | May influence solubility and stability. Optimal pH not specified, but physiological pH (~7.4) is a good starting point for biological assays. | Maintain a consistent and appropriate pH in experimental buffers. |
| Temperature | Increased temperature (e.g., 37°C) can aid in dissolution.[8] Low temperatures may decrease solubility. | Prepare solutions at room temperature or 37°C. Avoid cold storage of diluted aqueous solutions. |
| Buffer Composition | Certain buffer salts may interact with this compound. | If precipitation occurs in PBS, consider alternative buffers like HEPES or Tris. |
| Concentration | Higher concentrations in aqueous solutions increase the risk of precipitation. | Use the lowest effective concentration in your experiments. |
| Storage | Repeated freeze-thaw cycles of stock solutions can lead to degradation. Diluted aqueous solutions may not be stable for long-term storage. | Aliquot stock solutions for single use. Prepare fresh working solutions for each experiment. |
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. How it all starts: initiation of the clotting cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Back to basics: the coagulation pathway [bloodresearch.or.kr]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
Inogatran dose-dependent antithrombotic effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Inogatran. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, low-molecular-weight, peptidomimetic direct thrombin inhibitor.[1] Its primary mechanism of action is the competitive and reversible inhibition of the active site of thrombin, a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin.[2][3] This inhibition prevents the formation of a stable fibrin clot. This compound has a high selectivity for thrombin.[2]
Q2: What are the expected dose-dependent effects of this compound on common coagulation assays?
This compound prolongs clotting times in a dose-dependent manner. Key in vitro findings in human plasma are summarized below:
| Assay | Concentration to Double Clotting Time | IC50 for Platelet Aggregation |
| Thrombin Time (TT) | 20 x 10⁻⁹ mol/l | - |
| Activated Partial Thromboplastin Time (aPTT) | 1.2 x 10⁻⁶ mol/l | - |
| Prothrombin Time (PT) | 4 x 10⁻⁶ mol/l | - |
| Thrombin-Induced Platelet Aggregation | - | 17 x 10⁻⁹ mol/l |
Data sourced from in vitro studies on human plasma.[2]
In vivo studies in a canine model of venous thrombosis also demonstrated dose-dependent increases in aPTT, TT, and PT with intravenous administration of this compound (0.075, 0.25, 0.75 mg/kg).[4]
Q3: How does this compound affect thrombin generation?
This compound has been shown to decrease markers of thrombin generation. In a study with patients with unstable coronary artery disease, this compound administration led to a dose-dependent decrease in prothrombin fragment 1 + 2 and thrombin-antithrombin complex, both of which are indicators of thrombin generation.[5]
Troubleshooting Guides
In Vitro Coagulation Assays
| Issue | Possible Cause | Recommended Action |
| Unexpectedly high or low aPTT/PT results | Reagent issues (e.g., improper reconstitution, degradation). | Prepare fresh reagents and rerun the assay. Ensure proper storage of reagents according to the manufacturer's instructions. |
| Pipetting errors. | Verify pipette calibration and ensure accurate and precise pipetting of all reagents and plasma samples. | |
| Instrument malfunction. | Recalibrate the coagulation analyzer and check for any error messages. Consult the instrument's user manual for troubleshooting steps. | |
| Pre-analytical variables (e.g., improper sample collection, incorrect citrate concentration, hemolysis). | Ensure blood samples are collected in the correct tubes (sodium citrate) with the proper blood-to-anticoagulant ratio (9:1). Visually inspect plasma for hemolysis. | |
| High variability between replicate measurements | Inadequate mixing of reagents and plasma. | Ensure thorough but gentle mixing of the sample and reagents in the cuvette. |
| Temperature fluctuations. | Maintain a constant temperature of 37°C in the instrument's incubation and measurement wells. | |
| Bubbles in the reaction cuvette. | Be careful during pipetting to avoid introducing air bubbles into the reaction mixture. |
Animal Models of Thrombosis
| Issue | Possible Cause | Recommended Action |
| Failure to induce stable thrombus formation | Insufficient thrombogenic stimulus (e.g., inadequate vessel injury, low thrombin concentration). | In the copper-coil model, ensure the coil is properly placed to induce sufficient endothelial injury.[6] In electrolytic injury models, verify the current and duration of application are sufficient.[7] |
| High dose of antithrombotic agent. | If a stable thrombus cannot be formed in the presence of this compound, consider reducing the initial dose to allow for thrombus formation before administering the full therapeutic dose. | |
| High mortality rate in animal models | Excessive thrombosis leading to complete vessel occlusion and ischemia. | In models like the porcine coronary artery occlusion model, be prepared for potential cardiac events and have appropriate supportive measures in place.[8] |
| Anesthesia-related complications. | Closely monitor vital signs throughout the experiment and adjust anesthesia as needed. | |
| Difficulty in assessing antithrombotic effect | Inconsistent thrombus size. | Standardize the method of thrombus induction to ensure reproducible thrombus formation.[4] |
| Inaccurate measurement of blood flow or vessel patency. | Use reliable methods for monitoring blood flow, such as computerized vectorcardiography or ultrasonic flow probes.[1][6] |
Experimental Protocols
Activated Partial Thromboplastin Time (aPTT) Assay
This protocol is a general guideline and may need to be adapted based on the specific reagents and instrumentation used.
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma.[9]
-
Reagent Preparation: Reconstitute aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (CaCl₂) solution according to the manufacturer's instructions. Pre-warm the CaCl₂ solution to 37°C.[10]
-
Assay Procedure (Manual Method):
-
Pipette 100 µL of citrated plasma into a pre-warmed (37°C) coagulation tube.
-
Add 100 µL of the aPTT reagent.
-
Incubate the mixture for a precise time (typically 3-5 minutes) at 37°C.[11]
-
Add 100 µL of the pre-warmed CaCl₂ solution and simultaneously start a stopwatch.
-
Record the time until a visible fibrin clot is formed.
-
Porcine Model of Copper-Coil-Induced Coronary Artery Thrombosis
This model is used to evaluate the antithrombotic effects of compounds in an in vivo setting of arterial thrombosis.
-
Animal Preparation: Anesthetize a pig and maintain anesthesia throughout the procedure. Surgically expose a carotid artery for catheter insertion.
-
Thrombus Induction:
-
Under fluoroscopic guidance, advance a guide catheter to the ostium of a coronary artery (e.g., left anterior descending artery).
-
Introduce a copper-coated steel wire or a commercially available thrombogenic coil into the coronary artery.[6] The coil induces endothelial damage and provides a surface for thrombus formation.
-
-
Monitoring: Continuously monitor coronary artery patency using computerized vectorcardiography or angiography.[6]
-
Drug Administration: Administer this compound or control substance via intravenous infusion at the desired dose rates.
-
Endpoint Measurement: The primary endpoint is typically the time to vessel occlusion or the percentage of time the vessel remains patent during the observation period.
Signaling Pathway and Experimental Workflow
Coagulation Cascade and the Action of this compound
This compound directly inhibits Thrombin (Factor IIa), a central enzyme in the coagulation cascade. This prevents the conversion of Fibrinogen to Fibrin, thereby inhibiting clot formation.
This compound directly inhibits Thrombin (Factor IIa) in the coagulation cascade.
General Workflow for Evaluating this compound in a Porcine Thrombosis Model
This diagram outlines the key steps in an in vivo experiment to assess the antithrombotic efficacy of this compound.
Workflow for in vivo evaluation of this compound's antithrombotic effects.
References
- 1. ASSESSMENT OF VENOUS THROMBOSIS IN ANIMAL MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Animal models of venous thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thrombosis Models: An Overview of Common In Vivo and In Vitro Models of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 7. researchgate.net [researchgate.net]
- 8. Reliable porcine coronary model of chronic total occlusion using copper wire stents and bioabsorbable levo-polylactic acid polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlas-medical.com [atlas-medical.com]
- 10. labcarediagnostics.com [labcarediagnostics.com]
- 11. chronolab.com [chronolab.com]
Storage and handling recommendations for Inogatran powder
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Inogatran powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: For optimal stability, it is recommended to store this compound powder at room temperature, as suggested by suppliers for shipments within the continental US; however, this may vary in other locations.[1][2][3] Always refer to the Certificate of Analysis provided by your supplier for specific storage temperature recommendations. While detailed information on humidity and light sensitivity for the powder is limited, it is best practice to store it in a cool, dry, and dark place in a tightly sealed container.
Q2: How should I store this compound stock solutions?
A2: Prepared stock solutions of this compound have different storage requirements. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store them at -80°C, which should maintain stability for up to six months. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should I use when handling this compound powder?
A3: While a specific Safety Data Sheet (SDS) with detailed PPE for this compound was not found, standard laboratory safety protocols for handling potent chemical powders should be followed. This includes:
-
Gloves: Wear nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles to protect your eyes from dust particles.
-
Lab Coat: A standard lab coat should be worn to protect your clothing.
-
Respiratory Protection: When handling larger quantities of powder or if there is a risk of aerosolization, it is advisable to work in a fume hood and use a dust mask.
Q4: How do I properly dispose of this compound powder and contaminated materials?
A4: Unused this compound powder and any materials contaminated with it should be treated as chemical waste. Dispose of these materials in a clearly labeled, sealed container. Follow your institution's and local regulations for hazardous waste disposal.
Troubleshooting Guide
Q1: I'm having trouble dissolving the this compound powder. What can I do?
A1: If you are experiencing solubility issues with this compound powder, you can try the following:
-
Gentle Heating: Warm the solution to 37°C to aid in dissolution.
-
Sonication: Use an ultrasonic bath to help break up any clumps and enhance solubility.
-
Solvent Choice: Ensure you are using a suitable solvent as recommended in the product's technical data sheet or relevant literature.
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results in assays using this compound can stem from several factors:
-
Stock Solution Stability: Improper storage or repeated freeze-thaw cycles of your stock solution can lead to degradation of the compound. Ensure you are following the recommended storage guidelines.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in the final concentration of this compound in your assays. Calibrate your pipettes regularly.
-
Assay Conditions: Variations in incubation times, temperature, or reagent concentrations can affect the outcome of coagulation assays. Standardize your experimental protocol and ensure all steps are performed consistently.
Data and Protocols
In Vitro Efficacy of this compound
The following table summarizes the in vitro effects of this compound on key coagulation parameters.
| Coagulation Parameter | Effect | Concentration for Doubling Time (Human Plasma) |
| Thrombin Clotting Time | Doubles | 20 x 10⁻⁹ mol/l[4] |
| Activated Partial Thromboplastin Time (APTT) | Doubles | 1.2 x 10⁻⁶ mol/l[4] |
| Prothrombin Time (PT) | Doubles | 4 x 10⁻⁶ mol/l[4] |
| Thrombin-Induced Platelet Aggregation | IC₅₀ | 17 x 10⁻⁹ mol/l[4] |
| ADP or Collagen-Induced Platelet Aggregation | No Effect | Not Applicable[4] |
| t-PA-Induced Fibrinolysis | No Inhibition | Up to 10 x 10⁻⁶ mol/l[4] |
Storage Condition Summary
| Form | Storage Temperature | Duration |
| Powder | Room Temperature | Refer to Certificate of Analysis |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months |
Experimental Workflow and Troubleshooting
Caption: General workflow for preparing an this compound stock solution and its use in an in vitro coagulation assay.
Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.
Experimental Protocol: In Vitro Thrombin Clotting Time (TCT) Assay
This protocol provides a general methodology for determining the effect of this compound on thrombin clotting time in human plasma.
Materials:
-
This compound powder
-
Suitable solvent (e.g., DMSO, sterile water, as per supplier's recommendation)
-
Human plasma (citrated)
-
Thrombin reagent
-
Coagulometer
Procedure:
-
Prepare this compound Stock Solution: a. Accurately weigh a precise amount of this compound powder. b. Dissolve the powder in the appropriate solvent to create a concentrated stock solution. c. If necessary, use gentle heating (37°C) or sonication to ensure complete dissolution. d. Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Assay Performance: a. Pre-warm the human plasma to 37°C. b. In a coagulometer cuvette, mix a specific volume of the pre-warmed plasma with a small volume of the this compound working solution or vehicle control. c. Incubate the plasma-Inogatran mixture for a defined period at 37°C. d. Initiate the clotting reaction by adding a standardized amount of thrombin reagent. e. The coagulometer will measure the time taken for a fibrin clot to form.
-
Data Analysis: a. Record the clotting times for the control and each this compound concentration. b. Plot the clotting time against the this compound concentration to determine the dose-response relationship. c. Calculate the concentration of this compound required to double the thrombin clotting time.
References
Technical Support Center: Addressing Incomplete Oral Bioavailability of Inogatran
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete oral bioavailability of Inogatran, a low-molecular-weight direct thrombin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound?
A1: The oral bioavailability of this compound is known to be incomplete and dose-dependent. Preclinical studies in animal models have demonstrated variable absorption. For instance, in rats, the bioavailability was reported to be 4.8% at a dose of 20 µmol/kg and increased to 32-51% at a higher dose of 500 µmol/kg.[1] In dogs, bioavailability ranged from 14% at 10 µmol/kg to 34-44% at 150 µmol/kg.[1] Cynomolgus monkeys showed a low bioavailability of 2.1% at a 1 µmol/kg dose.[1] A significant portion of an oral dose is typically excreted unchanged in the feces, which is consistent with low absorption.[1]
Q2: What are the primary reasons for this compound's low oral bioavailability?
A2: The primary reason for this compound's incomplete oral bioavailability is presumed to be its low membrane permeability.[1] As a peptidomimetic drug, its physicochemical properties, such as hydrophilicity and molecular size, may hinder its efficient transport across the intestinal epithelium. Additionally, another potential contributing factor is interaction with and potential degradation by proteases in the gut lumen.
Q3: Has co-administration of other agents been shown to improve this compound's bioavailability?
A3: Yes, co-administration with aprotinin, a trypsin inhibitor, has been demonstrated to significantly increase the oral bioavailability of this compound in rats. This suggests that the binding of this compound to serine proteases like trypsin in the intestine may limit its absorption.[2] The study indicated that aprotinin may both have an effect on the epithelial membrane and inhibit the binding of this compound to lumenal proteases.[2]
Q4: Have any clinical trials evaluated the oral formulation of this compound in humans?
A4: Based on publicly available information, there is no evidence of human clinical trials for an oral formulation of this compound. The development of this compound did not progress to extensive clinical use, and the focus in the field of oral anticoagulants has shifted to other direct thrombin inhibitors like dabigatran (administered as the prodrug dabigatran etexilate) and Factor Xa inhibitors.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments related to the oral bioavailability of this compound.
Problem: Consistently low and variable oral bioavailability in preclinical animal models.
Possible Cause 1: Poor Membrane Permeability
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility, lipophilicity (LogP/D), and pKa of your this compound formulation. These properties are critical for passive diffusion across the intestinal membrane.
-
In Vitro Permeability Assays: Utilize in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of this compound. This will help determine if the issue is primarily related to transport across the epithelial barrier.
-
Formulation Enhancement:
-
Permeation Enhancers: Investigate the inclusion of well-characterized and mechanistically understood permeation enhancers in your formulation.
-
Lipid-Based Formulations: Explore the use of lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), to improve solubility and potentially enhance absorption via lymphatic pathways.
-
-
Prodrug Approach: Consider synthesizing a more lipophilic prodrug of this compound. This strategy has been successful for other direct thrombin inhibitors like dabigatran (dabigatran etexilate). A prodrug can mask polar functional groups, increasing membrane permeability, and then be converted to the active this compound in vivo.
-
Possible Cause 2: Enzymatic Degradation or Binding in the Gastrointestinal Tract
-
Troubleshooting Steps:
-
In Vitro Stability Studies: Assess the stability of this compound in simulated gastric and intestinal fluids containing relevant digestive enzymes (e.g., pepsin, trypsin, chymotrypsin).
-
Co-administration with Protease Inhibitors: As demonstrated with aprotinin, conduct experiments co-administering this compound with a protease inhibitor to determine if this improves bioavailability in your model.[2] This can help to confirm if enzymatic degradation or binding is a significant barrier.
-
Formulation Protection:
-
Enteric Coating: If gastric degradation is observed, consider formulating this compound in an enteric-coated dosage form to protect it from the acidic environment of the stomach.
-
Mucoadhesive Polymers: Formulations with mucoadhesive polymers can increase the residence time of the drug at the absorption site and may offer some protection from luminal enzymes.
-
-
Data Presentation
Table 1: Oral Bioavailability of this compound in Different Animal Species
| Animal Species | Dose (µmol/kg) | Oral Bioavailability (%) | Reference |
| Rat | 20 | 4.8 | [1] |
| Rat | 500 | 32-51 | [1] |
| Dog | 10 | 14 | [1] |
| Dog | 150 | 34-44 | [1] |
| Cynomolgus Monkey | 1 | 2.1 | [1] |
Experimental Protocols
Protocol 1: General In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old), fasted overnight with free access to water.
-
Drug Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be adjusted to achieve the desired dose in a reasonable administration volume (e.g., 5-10 mL/kg).
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of this compound (e.g., 1-5 µmol/kg) via the tail vein to determine the plasma concentration-time profile for 100% bioavailability.
-
Oral (PO) Group: Administer the desired oral dose of the this compound formulation via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both IV and PO administration, using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Mandatory Visualizations
References
Inogatran Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Inogatran in cellular assays. As a selective, low-molecular-weight, direct thrombin inhibitor, this compound is designed for high specificity. However, like any small molecule, it is crucial to characterize its activity in various cellular contexts to ensure data integrity and anticipate potential confounding effects. In vitro studies have shown that this compound is a competitive inhibitor of thrombin with good selectivity against several other serine proteases found in the blood.[1]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: Publicly available data on a broad, systematic off-target screening of this compound is limited. However, it has demonstrated good selectivity for thrombin over other serine proteases in the blood.[1] Researchers should be aware of potential class-effects observed with other direct thrombin inhibitors, such as modulatory effects on coagulation at different concentrations and cardiovascular effects, which may be mediated by off-target interactions.[2] It is recommended to empirically determine the selectivity of this compound in your specific cellular model.
Q2: I am observing unexpected cellular phenotypes in my assay when using this compound. How can I determine if this is an off-target effect?
A2: Unexpected phenotypes can arise from off-target effects. To investigate this, consider the following troubleshooting steps:
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Use a structurally unrelated thrombin inhibitor: If a different thrombin inhibitor recapitulates the phenotype, it is more likely to be related to thrombin inhibition. If not, an off-target effect of this compound is more probable.
-
Titrate this compound concentration: Off-target effects often occur at higher concentrations. Determine if the unexpected phenotype is dose-dependent and if it occurs at concentrations significantly higher than the IC50 for thrombin inhibition.
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Rescue experiment: If your cell type expresses thrombin and its substrate, try to rescue the phenotype by adding exogenous factors downstream of thrombin signaling.
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Use a negative control: Test a close structural analog of this compound that is inactive against thrombin. If the inactive analog produces the same phenotype, it is likely an off-target effect.
Q3: What are some general cellular assays to screen for potential off-target effects of this compound?
A3: A tiered approach to cellular screening can be effective:
-
Cytotoxicity Assays: Initial screens using assays like MTT, MTS, or CellTiter-Glo® can determine the concentration range at which this compound impacts cell viability.
-
Cell Proliferation Assays: Monitor cell growth over time to understand the cytostatic effects of the compound.[3]
-
Apoptosis Assays: Utilize assays that measure markers of apoptosis (e.g., caspase activity, Annexin V staining) to determine if cytotoxicity is mediated by programmed cell death.
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Signal Transduction Pathway Profiling: Use reporter gene assays or multiplex immunoassays to screen for effects on major signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).[4]
Troubleshooting Guides
Issue 1: this compound Induces Cytotoxicity at Expected Efficacious Concentrations
Possible Cause: The observed cytotoxicity may be an off-target effect unrelated to thrombin inhibition, especially if your cellular model does not have a thrombin-dependent signaling pathway relevant to viability.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1 | Perform a Dose-Response Cytotoxicity Assay: Culture cells with a broad range of this compound concentrations (e.g., 0.1 nM to 100 µM) for 24, 48, and 72 hours. Measure cell viability using a standard method (e.g., MTT or CellTiter-Glo®). | Determine the CC50 (50% cytotoxic concentration). If the CC50 is close to the EC50 for the intended effect, off-target cytotoxicity is a concern. |
| 2 | Compare with another Thrombin Inhibitor: Repeat the cytotoxicity assay with a structurally different thrombin inhibitor (e.g., Dabigatran). | If the other inhibitor is not cytotoxic at similar effective concentrations, the effect is likely specific to this compound's chemical structure. |
| 3 | Assess Apoptosis Induction: Treat cells with this compound at the CC50 concentration. Measure caspase-3/7 activation or perform Annexin V/PI staining followed by flow cytometry. | Determine if the cytotoxicity is due to apoptosis. This can provide clues about the affected pathways. |
Issue 2: this compound Affects a Signaling Pathway Unrelated to Thrombin
Possible Cause: this compound may be interacting with other proteins, such as kinases or G-protein coupled receptors (GPCRs), that are components of the observed signaling pathway.
Troubleshooting Steps:
| Step | Experimental Protocol | Expected Outcome |
| 1 | Broad Kinase and GPCR Screening: Submit this compound for in vitro binding or activity assays against a panel of kinases and GPCRs.[5][6] | Identify potential off-target kinases or GPCRs. This provides specific hypotheses to test in your cellular model. |
| 2 | Pathway-Specific Inhibitor Co-treatment: If a specific off-target (e.g., a particular kinase) is identified, treat cells with this compound in the presence and absence of a known inhibitor for that off-target. | If the pathway-specific inhibitor reverses the effect of this compound, it confirms the off-target interaction in your cellular context. |
| 3 | Reporter Gene Assay for Key Pathways: Use commercially available reporter cell lines (e.g., for NF-κB, AP-1, CREB) to screen for broad effects on major signaling pathways. | Identify which signaling pathways are modulated by this compound, narrowing down the potential off-target mechanisms. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Off-Target Kinase Activity Profiling
This is typically performed as a service by specialized contract research organizations. The general workflow is as follows:
-
Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Kinase Panel Screening: The compound is screened at one or more concentrations against a large panel of purified kinases (e.g., >400 kinases).[7][8]
-
Activity Measurement: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based methods (e.g., HTRF, ADP-Glo).[5]
-
Data Analysis: The percentage of inhibition for each kinase at the tested concentration is determined. For hits, an IC50 value is subsequently determined.
Visualizations
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
References
- 1. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral direct thrombin inhibition: a double-edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. eurofins.com [eurofins.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pharmaron.com [pharmaron.com]
Validation & Comparative
Inogatran Demonstrates Superior Antithrombotic Efficacy Compared to Heparin in a Porcine Coronary Thrombosis Model
For Immediate Release
GOTHENBURG, Sweden – In a head-to-head comparison in a porcine model of coronary artery thrombosis, the direct thrombin inhibitor inogatran was significantly more effective than unfractionated heparin in preventing arterial occlusion. The study, which provides critical preclinical data, highlights the potential of this compound as a potent antithrombotic agent. Researchers and drug development professionals will find the detailed experimental protocols and comparative data valuable for the evaluation of novel anticoagulants.
This compound, a low-molecular-weight synthetic peptidomimetic, acts by directly and competitively inhibiting the active site of thrombin.[1] This mechanism contrasts with that of heparin, which acts indirectly by binding to antithrombin III (AT), causing a conformational change that accelerates the inactivation of thrombin and other coagulation factors.[1]
The pivotal study utilized a closed-chest porcine model where coronary thrombosis was induced by the placement of a copper coil.[1][2] This established model allows for the controlled evaluation of antithrombotic therapies. Forty-eight pigs were randomized to receive either saline, one of two doses of heparin, or various doses of this compound, with some groups also receiving acetylsalicylic acid (ASA).[1][2] The primary measure of efficacy was the cumulative time the coronary arteries remained patent, expressed as a percentage of the 90-minute treatment period.[1][2]
This compound demonstrated a clear dose-dependent antithrombotic effect.[1][2] At its highest dose (1.5 mg/kg/h), this compound achieved an average patency rate of 80%, a significant improvement over heparin, which showed patency rates of 8% and 14% for its low and high doses, respectively.[1][2] Notably, the patency rates in the heparin-treated groups were not significantly different from the saline-treated placebo group.[1][2]
Comparative Efficacy and Pharmacodynamics
The quantitative data from the study are summarized in the table below, providing a clear comparison of the performance of this compound and heparin.
| Treatment Group | Dosage | Coronary Artery Patency (%) (mean ± SD) | Activated Partial Thromboplastin Time (APTT) Prolongation (fold increase over baseline) |
| Saline (Placebo) | - | Not significantly different from heparin groups | ~1 |
| Heparin | 75 IU/kg/h | 8 ± 6 | ~2.5 |
| Heparin | 150 IU/kg/h | 14 ± 7 | ~4 (with wide variation) |
| This compound | 0.30 mg/kg/h | 34 ± 39 | ~1.5 |
| This compound | 0.60 mg/kg/h | 54 ± 37 | ~2 |
| This compound | 1.5 mg/kg/h | 80 ± 32 | ~3 |
Data sourced from the study "Antithrombotic activity of this compound, a new low-molecular-weight inhibitor of thrombin, in a closed-chest porcine model of coronary artery thrombosis".[1][2]
The study also monitored the Activated Partial Thromboplastin Time (APTT), a measure of the intrinsic and common coagulation pathways. This compound produced a dose-dependent prolongation of APTT.[2] In contrast, while heparin also prolonged APTT, the response showed considerable variability, with some samples in the high-dose group having clotting times exceeding 200 seconds.[2] Information on bleeding time from this specific porcine study was not detailed, though other studies in rat models have suggested that this compound causes only a moderate prolongation of bleeding time at high therapeutic concentrations.
Experimental Protocols
Porcine Model of Coronary Artery Thrombosis
A closed-chest porcine model was utilized for this investigation. The detailed experimental workflow is outlined below.
References
A Comparative Guide to the Antithrombotic Activities of Inogatran and LB-30057
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antithrombotic properties of two direct thrombin inhibitors: inogatran and LB-30057. The information is compiled from preclinical studies to assist in the evaluation of these compounds for research and development purposes.
Overview and Mechanism of Action
Both this compound and LB-30057 are potent, synthetic, direct inhibitors of thrombin, a key serine protease in the coagulation cascade.[1][2][3][4][5] By directly binding to the active site of thrombin, they prevent the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[6] Their mechanism of action makes them effective antithrombotic agents in both venous and arterial thrombosis models.[7][8]
Below is a diagram illustrating the mechanism of action of these direct thrombin inhibitors.
Caption: Mechanism of action of this compound and LB-30057 as direct thrombin inhibitors.
In Vitro Potency and Activity
The in vitro inhibitory activities of this compound and LB-30057 against human thrombin and their effects on platelet aggregation are summarized below. LB-30057 demonstrates significantly higher potency in inhibiting thrombin compared to this compound.
| Parameter | This compound | LB-30057 | Reference |
| Thrombin Inhibition (Ki, human) | 15 nM | 0.38 nM | [1] |
| Thrombin-Induced Platelet Aggregation (IC50) | 17 nM | Potent Inhibition (IC50 not specified) | [1] |
| ADP/Collagen-Induced Platelet Aggregation | No effect | Not specified | [1] |
In Vivo Antithrombotic Efficacy and Hemostatic Effects
A key comparative study in a rabbit veno-venous shunt model of thrombosis provides a direct assessment of the in vivo profiles of this compound and LB-30057. While both compounds showed comparable antithrombotic efficacy on a gravimetric basis, LB-30057 appeared to have a better benefit/risk profile with less impact on certain coagulation parameters and bleeding time.[1]
Rabbit Veno-Venous Shunt Model
The following table summarizes the key findings from the comparative study in rabbits.
| Parameter | This compound | LB-30057 | Control | Reference |
| Antithrombotic Efficacy | Dose-dependent inhibition of thrombus formation | Dose-dependent inhibition of thrombus formation | - | [1] |
| Time to Occlusion (TTO) | Dose-dependent increase | Prolonged from 23 ± 4 min to 110 ± 10 min (at highest dose) | 23 ± 4 min | [1] |
| Thrombus Weight | Dose-dependent decrease | Reduced from 57 ± 2 mg to 15 ± 5 mg (at highest dose) | 57 ± 2 mg | [1] |
| aPTT | Greater prolongation | ~2-fold increase over baseline (at max. antithrombotic dose) | Baseline | [1] |
| PT | Prolonged | No effect | Baseline | [1] |
| Bleeding Time | Tended to have a greater effect | ~2.5-fold increase over baseline (at max. antithrombotic dose) | Baseline | [1] |
Other Animal Models
Both compounds have been evaluated in other animal models, demonstrating their antithrombotic effects.
-
This compound (Rat Model): In a venous thrombosis model, this compound showed over 80% antithrombotic effect at a plasma concentration of 0.45 µmol/L.[7] It also demonstrated dose-dependent inhibition of thrombus formation in an arterial thrombosis model.[7]
-
LB-30057 (Rat and Dog Models): LB-30057 has been shown to be effective in preventing both arterial and venous thrombosis in rats and dogs following oral administration.[4]
Experimental Protocols
Rabbit Veno-Venous Shunt Model of Thrombosis
This model was utilized for the direct comparison of this compound and LB-30057.[1]
Objective: To evaluate and compare the antithrombotic and hemostatic effects of intravenously administered this compound and LB-30057.
Methodology:
-
Animal Preparation: Anesthetized rabbits were used.
-
Shunt Placement: A veno-venous shunt is created.
-
Drug Administration: The compounds were administered as an intravenous bolus followed by continuous infusion.[1] Different dose groups were studied for each compound.
-
Thrombosis Induction and Monitoring: Thrombus formation was monitored by measuring the time to occlusion (TTO) and vena caval blood flow.[1]
-
Endpoint Measurement: After the experiment, the thrombus was removed and weighed.[1]
-
Hemostatic Parameters: Blood samples were collected to measure activated partial thromboplastin time (aPTT), prothrombin time (PT), and thrombin time (TT). Bleeding time was also assessed.
The following diagram outlines the experimental workflow for the rabbit veno-venous shunt model.
Caption: Experimental workflow for the rabbit veno-venous shunt thrombosis model.
Summary and Conclusion
Both this compound and LB-30057 are effective direct thrombin inhibitors with demonstrated antithrombotic activity in various preclinical models.
-
Potency: LB-30057 exhibits significantly higher in vitro potency against human thrombin (Ki of 0.38 nM) compared to this compound (Ki of 15 nM).[1]
-
In Vivo Efficacy: In a head-to-head comparison in a rabbit thrombosis model, both compounds displayed comparable antithrombotic efficacy.[1]
-
Safety Profile: LB-30057 showed a potentially more favorable safety profile in the rabbit model, with less prolongation of aPTT, no effect on PT, and a tendency for a lesser effect on bleeding time at equally effective antithrombotic doses compared to this compound.[1]
-
Oral Bioavailability: LB-30057 is noted to be orally bioavailable, a significant advantage for clinical development.[1][2]
References
- 1. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antithrombotic effect of LB-30057 (CI-1028), a new synthetic thrombin inhibitor, in a rabbit model of thrombosis: comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel model of venous thrombosis in the vena cava of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a new low-molecular-weight thrombin inhibitor, in rat models of venous and arterial thrombosis, thrombolysis and bleeding time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Inogatran vs. Heparin: A Comparative Analysis of Thrombin Generation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of inogatran, a direct thrombin inhibitor, and heparin, an indirect thrombin inhibitor, on thrombin generation. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
This compound and heparin both effectively reduce thrombin generation, a critical step in the coagulation cascade. However, their distinct mechanisms of action lead to different profiles in their anticoagulant effects. This compound directly, competitively, and reversibly inhibits thrombin.[1] In contrast, heparin acts indirectly by potentiating the activity of antithrombin III, which in turn neutralizes thrombin and other coagulation factors, primarily Factor Xa.[2] Clinical data from the Thrombin Inhibition in Myocardial Ischaemia (TRIM) study indicates that while both drugs decrease markers of thrombin generation, the dynamics of this reduction and the subsequent effects upon cessation of treatment differ significantly.[3][4]
Data Presentation: this compound vs. Heparin on Thrombin Generation Markers
The following tables summarize the quantitative data from a subpopulation of the TRIM study, which compared three different doses of this compound to unfractionated heparin in patients with unstable coronary artery disease.[3][4] The data reflects the percentage decrease in key markers of thrombin generation: prothrombin fragment 1+2 (F1+2) and thrombin-antithrombin (TAT) complex.
Table 1: Percentage Decrease in Prothrombin Fragment 1+2 (F1+2) Levels
| Treatment Group | Decrease at 6 hours | Change from 6 to 72 hours |
| This compound (Low Dose) | 12% | +7% |
| This compound (Medium Dose) | 15% | +6% |
| This compound (High Dose) | 21% | +4% |
| Heparin | 26% | +34% |
Table 2: Percentage Decrease in Thrombin-Antithrombin (TAT) Complex Levels
| Treatment Group | Decrease at 6 hours |
| This compound (Low Dose) | 0% |
| This compound (Medium Dose) | 2% |
| This compound (High Dose) | 18% |
| Heparin | 22% |
Experimental Protocols
The data presented above was obtained through the measurement of specific thrombin generation markers. The following are detailed methodologies for the key experiments cited.
Measurement of Prothrombin Fragment 1+2 (F1+2) and Thrombin-Antithrombin (TAT) Complex
A common and validated method for quantifying F1+2 and TAT complexes in plasma samples is the Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay:
These assays are typically sandwich ELISAs. A microplate is pre-coated with a capture antibody specific for either F1+2 or TAT.[5] When the patient's plasma sample is added to the wells, the F1+2 or TAT antigens bind to the immobilized antibody. After a washing step to remove unbound substances, a second, biotin-conjugated antibody that also recognizes the target antigen is added, forming a "sandwich".[5] Subsequently, a streptavidin-enzyme conjugate (e.g., horseradish peroxidase) is introduced, which binds to the biotinylated antibody. Finally, a substrate solution is added, and the enzyme catalyzes a color change that is proportional to the amount of F1+2 or TAT present in the sample.[5] The absorbance is then read using a microplate reader, and the concentration is determined by comparison to a standard curve.[5]
General ELISA Protocol:
-
Plate Preparation: A 96-well microplate is pre-coated with a monoclonal antibody specific for human F1+2 or TAT.
-
Sample and Standard Incubation: Patient plasma samples and a series of standards with known concentrations are pipetted into the wells. The plate is then incubated, typically for 1-2 hours at 37°C, to allow for antigen binding.[2]
-
Washing: The wells are washed multiple times with a wash buffer to remove any unbound components.
-
Detection Antibody Incubation: A biotin-conjugated detection antibody specific for the target antigen is added to each well, and the plate is incubated again for approximately 1 hour at 37°C.[2]
-
Washing: Another wash step is performed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, followed by a 20-30 minute incubation at 37°C.[2]
-
Washing: A final, more extensive wash is carried out to remove the unbound enzyme conjugate.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added to each well. The plate is incubated in the dark for a specified time (e.g., 15-20 minutes) to allow for color development.[2]
-
Stopping the Reaction: A stop solution (e.g., dilute sulfuric acid) is added to each well to terminate the enzymatic reaction.
-
Data Acquisition: The optical density of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Quantification: The concentration of F1+2 or TAT in the patient samples is calculated by interpolating their absorbance values on a standard curve generated from the standards of known concentrations.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of Action for Heparin and this compound.
Experimental Workflow
References
- 1. Population modelling of the effect of this compound, at thrombin inhibitor, on ex vivo coagulation time (APTT) in healthy subjects and patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cloud-clone.com [cloud-clone.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Antithrombin - Wikipedia [en.wikipedia.org]
- 5. Prothrombin Fragment 1+2 [practical-haemostasis.com]
A Head-to-Head Comparison of Inogatran and Other Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Inogatran with other prominent direct thrombin inhibitors (DTIs), including Dabigatran, Argatroban, Bivalirudin, and the active form of a historically significant DTI, Melagatran. The information presented is intended to assist researchers and drug development professionals in evaluating the performance and characteristics of these anticoagulants based on key experimental data.
Introduction to Direct Thrombin Inhibitors
Direct thrombin inhibitors (DTIs) are a class of anticoagulants that act by directly binding to and inhibiting the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1] Unlike indirect inhibitors such as heparin, DTIs do not require a cofactor like antithrombin to exert their effect.[1] They can inhibit both free and fibrin-bound thrombin, offering a more predictable anticoagulant response.[1] This guide will focus on a head-to-head comparison of several key DTIs, with a particular focus on this compound, a low molecular weight, synthetic peptidomimetic thrombin inhibitor.[2][3]
Quantitative Comparison of Performance
The following tables summarize key quantitative data for this compound and other selected direct thrombin inhibitors, focusing on potency, selectivity, and pharmacokinetic properties.
Table 1: Potency and Selectivity of Direct Thrombin Inhibitors
| Inhibitor | Thrombin Kᵢ (nM) | Selectivity Profile |
| This compound | 15[2] | Good selectivity for thrombin compared to several other serine proteases.[4] |
| Dabigatran | 4.5[5] | Potent inhibitor of thrombin; also inhibits trypsin (Ki = 50.3 nM) but only weakly inhibits other serine proteases.[5] |
| Argatroban | 40[1][6] | Highly selective for thrombin with little to no effect on related serine proteases such as trypsin, factor Xa, plasmin, and kallikrein.[6] |
| Bivalirudin | Binds reversibly to the catalytic site and exosite 1 of thrombin.[7] | Specific for thrombin.[7] |
| Melagatran | 2[4] | Selective for thrombin over a variety of serine proteases (Ki = 0.6-10.2 µM for others), but also inhibits trypsin (Ki = 0.004 µM).[4] |
Table 2: Pharmacokinetic Profiles of Direct Thrombin Inhibitors
| Inhibitor | Half-life | Bioavailability | Route of Administration | Metabolism |
| This compound | Short (animal studies) | Dose-dependent (animal studies) | Intravenous (in studies) | Primarily excreted unchanged in urine and feces (animal studies). |
| Dabigatran | 12-17 hours[8] | 3-7%[8] | Oral[8] | Prodrug (Dabigatran etexilate) is converted to the active form, Dabigatran. Not metabolized by cytochrome P450 isoenzymes.[9] |
| Argatroban | 40-50 minutes[10] | N/A | Intravenous[11] | Metabolized in the liver by hydroxylation and aromatization.[11] |
| Bivalirudin | ~25 minutes[7] | N/A | Intravenous | Cleared from plasma by a combination of proteolytic cleavage and renal mechanisms. |
| Melagatran | ~4 hours (as Ximelagatran) | ~20% (as Ximelagatran) | Oral (as Ximelagatran) | Ximelagatran is a prodrug that is rapidly converted to its active form, Melagatran. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of direct thrombin inhibitors are provided below.
Thrombin Inhibition Assay (Chromogenic Method)
This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a chromogenic substrate.
Principle: Thrombin cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) which can be quantified spectrophotometrically at 405 nm. The presence of a thrombin inhibitor reduces the rate of substrate cleavage, and the degree of inhibition is proportional to the inhibitor's concentration and potency.[9]
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4, containing 0.1% BSA)
-
Test inhibitor (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
In a 96-well microplate, add a fixed amount of human α-thrombin to each well.
-
Add the different concentrations of the test inhibitor to the wells containing thrombin. Include a control well with buffer instead of the inhibitor.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to thrombin.
-
Initiate the reaction by adding the chromogenic thrombin substrate to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocity (rate of pNA formation) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of thrombin activity). The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the inhibition is competitive.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a coagulation-based test that assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It is used to monitor the anticoagulant effect of thrombin inhibitors.
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (a substitute for platelet factor 3) to activate the intrinsic pathway. The addition of calcium chloride then initiates the coagulation cascade, and the time taken for a fibrin clot to form is measured.[11] Thrombin inhibitors prolong the aPTT by inhibiting the final step of the common pathway.
Materials:
-
Citrated platelet-poor plasma (from healthy donors or patients)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 0.025 M)
-
Water bath or coagulometer maintained at 37°C
-
Test tubes or cuvettes
-
Stopwatch or automated timer
Procedure:
-
Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.
-
Pipette a specific volume of platelet-poor plasma (e.g., 100 µL) into a test tube or cuvette.
-
Add an equal volume of the pre-warmed aPTT reagent to the plasma.
-
Incubate the mixture at 37°C for a specified activation time (e.g., 3-5 minutes).
-
Forcibly add an equal volume of the pre-warmed CaCl₂ solution to the mixture and simultaneously start a timer.
-
Observe the mixture for the formation of a fibrin clot. For manual methods, this is often done by tilting the tube. For automated methods, clot detection is performed by the instrument.
-
Stop the timer as soon as the clot is detected and record the clotting time in seconds.
-
The degree of aPTT prolongation is indicative of the anticoagulant effect of the thrombin inhibitor present in the plasma.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to direct thrombin inhibitors.
References
- 1. linear.es [linear.es]
- 2. researchgate.net [researchgate.net]
- 3. In vitro effects of this compound, a selective low molecular weight thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 5. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 10. atlas-medical.com [atlas-medical.com]
- 11. vitroscient.com [vitroscient.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
